C6 Ceramide
説明
特性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-QFWQFVLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924923 | |
| Record name | N-Hexanoylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124753-97-5 | |
| Record name | N-Hexanoylsphingosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124753975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Hexanoylsphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HEXANOYLSPHINGOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038753E78J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
C6 Ceramide's Mechanism of Action in Apoptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C6 ceramide, a synthetic, cell-permeable short-chain ceramide, has emerged as a potent inducer of apoptosis in a wide range of cancer cell lines. Its ability to mimic the actions of endogenous ceramides (B1148491) makes it an invaluable tool for dissecting the complex signaling networks that govern programmed cell death. This technical guide provides a comprehensive overview of the core mechanisms by which this compound elicits an apoptotic response, focusing on the key signaling pathways, quantitative data from various studies, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound as a research tool and to explore its therapeutic potential.
This guide details the dual-pronged approach of this compound-induced apoptosis, involving both the extrinsic and intrinsic pathways. Key molecular events, including the activation of caspase-8 and the c-Jun N-terminal kinase (JNK) signaling cascade, mitochondrial dysfunction, the role of Bcl-2 family proteins, and the impact on survival pathways such as Akt, are thoroughly discussed. Furthermore, the emerging role of endoplasmic reticulum (ER) stress in this compound-mediated cell death is explored. For practical application, this document includes structured tables of quantitative data, detailed experimental methodologies, and illustrative diagrams of the signaling pathways generated using the Graphviz DOT language.
Core Signaling Pathways in this compound-Induced Apoptosis
This compound initiates apoptosis through a complex and interconnected network of signaling pathways, primarily converging on the activation of caspases, the executioners of programmed cell death. The two major pathways implicated are the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
The Extrinsic Pathway: Caspase-8 Activation
This compound has been shown to activate the extrinsic apoptotic pathway, which is initiated by the activation of caspase-8.[1][2] While the precise mechanism is still under investigation, evidence suggests that ceramide can promote the clustering of death receptors, such as Fas, in the plasma membrane.[3][4] This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the autocatalytic activation of pro-caspase-8.[5] Activated caspase-8 then directly cleaves and activates downstream effector caspases, such as caspase-3, initiating the execution phase of apoptosis.[2][6] Studies in K562 chronic myelogenous leukemia cells have demonstrated that inhibition of caspase-8, but not caspase-9, protects cells from this compound-induced apoptosis, highlighting the crucial role of the extrinsic pathway in this cell line.[2]
The Intrinsic Pathway: Mitochondrial Dysfunction
The intrinsic pathway is centered around the mitochondria and is a major contributor to this compound-induced apoptosis. This compound can directly and indirectly target mitochondria, leading to a cascade of pro-apoptotic events.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): this compound promotes MOMP, leading to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7]
-
Cytochrome c Release: A key event following MOMP is the release of cytochrome c, which, in the cytosol, binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[7][8]
-
Reactive Oxygen Species (ROS) Generation: this compound treatment has been associated with an increase in the production of mitochondrial ROS, which can further amplify the apoptotic signal.[9]
-
Disruption of Mitochondrial Membrane Potential (ΔΨm): A loss of ΔΨm is another hallmark of mitochondrial dysfunction induced by this compound.[9]
The Role of the c-Jun N-terminal Kinase (JNK) Pathway
The JNK signaling pathway, a key stress-activated protein kinase cascade, is consistently activated in response to this compound and plays a pivotal role in mediating its apoptotic effects.[1][2] JNK activation can be an early event in this compound-induced apoptosis.[9] Once activated, JNK can phosphorylate a variety of substrates to promote apoptosis, including:
-
Bcl-2 Family Proteins: JNK can phosphorylate anti-apoptotic Bcl-2 family members, such as Bcl-2 and Mcl-1, thereby inhibiting their protective function.[1][2][10] This phosphorylation can lead to the dissociation of Bcl-2 from pro-apoptotic proteins like Beclin 1, which can then promote autophagy, another cellular process linked to ceramide signaling.[10]
-
c-Jun: JNK phosphorylates the transcription factor c-Jun, which can upregulate the expression of pro-apoptotic genes.[2][11]
The interplay between JNK activation and mitochondrial dysfunction is complex, with evidence suggesting that JNK can act both upstream and downstream of mitochondrial events.[9][12]
Regulation by Bcl-2 Family Proteins
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members of the Bcl-2 family is a critical determinant of cell fate. This compound shifts this balance in favor of apoptosis by:
-
Altering the Bax/Bcl-2 Ratio: this compound treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2, resulting in an increased Bax/Bcl-2 ratio that favors MOMP.[13][14]
-
Inactivating Anti-Apoptotic Proteins: As mentioned, JNK-mediated phosphorylation can inactivate anti-apoptotic proteins like Bcl-2 and Mcl-1.[2][10]
Inhibition of the Akt Survival Pathway
The PI3K/Akt pathway is a major pro-survival signaling cascade that is often dysregulated in cancer. This compound can counteract this pathway by promoting the dephosphorylation and inactivation of Akt. This is often mediated by the activation of protein phosphatases, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), which are direct targets of ceramide.[15] The inactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins like BAD, further sensitizing the cell to apoptosis.
Endoplasmic Reticulum (ER) Stress
Recent evidence indicates that this compound can induce apoptosis through the induction of ER stress.[16] this compound can disrupt ER calcium homeostasis, leading to the accumulation of unfolded proteins and the activation of the unfolded protein response (UPR).[17] Prolonged or severe ER stress can trigger apoptosis through the activation of caspase-12 (in rodents) and the upregulation of the pro-apoptotic transcription factor CHOP.
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic efficacy of this compound varies depending on the cell line, concentration, and duration of treatment. The following tables summarize key quantitative data from various studies.
| Cell Line | IC50 (µM) | Time (h) | Assay Method | Reference |
| K562 (Chronic Myelogenous Leukemia) | ~25 | 48 | Trypan Blue | [1] |
| C6 (Glioma) | 32.7 | Not Specified | MTT | [17] |
| CaOV3 (Ovarian Cancer) | >10 µg/mL (~25 µM) | 48 | Not Specified | [18] |
| MDA-MB-231 (Breast Cancer) | 5-10 | Not Specified | Not Specified | [13][19] |
| MCF-7 (Breast Cancer) | 5-10 | Not Specified | Not Specified | [13][19] |
| SK-BR-3 (Breast Cancer) | 5-10 | Not Specified | Not Specified | [19] |
| Cell Line | This compound (µM) | Time (h) | % Apoptotic Cells | Assay Method | Reference |
| K562 | 25 | 48 | >25% (sub-G1) | Propidium Iodide Staining | [1] |
| K562 | 50 | 72 | Nearly all Annexin V positive | Annexin V Staining | [20] |
| U937 (Myeloid Leukemia) | 25 | 6 | ~10% | Morphological Analysis | [15] |
| U937 (Myeloid Leukemia) | 25 | 24 | ~30% | Morphological Analysis | [15] |
| MyLa (Cutaneous T Cell Lymphoma) | 25 | 24 | Not specified, significant increase | Annexin V/PI Staining | [12] |
| HuT78 (Cutaneous T Cell Lymphoma) | 25 | 24 | Not specified, significant increase | Annexin V/PI Staining | [12] |
| HN9.10e (Embryonic Hippocampal) | 13 | 48 | No significant increase | FACS analysis | [21] |
| Cell Line | This compound (µM) | Time (h) | Fold Increase in Caspase Activity | Caspase | Reference |
| Rice Protoplasts | Not Specified | 6 | ~4-fold | Caspase-3-like | [22][23] |
| IM-FEN (Enteric Neurons) | 25 | 6-12 | Significant increase | Caspase-3/7 | [24] |
| MDA-MB-231 | with DM102 | Not Specified | >3-fold | Caspase-3/7 | [13][19] |
| HepG2 (Hepatocarcinoma) | 11, 23, 45 | 24, 48 | Dose-dependent increase | Caspase-3/7 | [25] |
Detailed Experimental Protocols
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and PI, which stains the nuclei of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin-EDTA and neutralize with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins (Caspases and Bcl-2 Family)
This protocol describes the detection of key apoptotic proteins, including cleaved caspases and members of the Bcl-2 family, by western blotting.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-9, anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Mcl-1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed cell culture medium containing 5 µg/mL JC-1.
-
Incubate the cells at 37°C for 15-30 minutes in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel), or visualize under a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates a loss of ΔΨm.
Mandatory Visualizations
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide and cell death receptor clustering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-chain ceramide produced in response to N-hexanoylsphingosine does not induce apoptosis in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Dysfunction Links Ceramide Activated HRK Expression and Cell Death | PLOS One [journals.plos.org]
- 10. Role of JNK1-dependent Bcl-2 Phosphorylation in Ceramide-induced Macroautophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-Jun N-terminal kinases/c-Jun and p38 pathways cooperate in ceramide-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice [frontiersin.org]
- 24. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
What is C6 ceramide and why is it used in research
Introduction to C6 Ceramide
N-hexanoyl-D-erythro-sphingosine , commonly known as this compound, is a synthetic, cell-permeable analog of endogenous ceramides (B1148491). Its short N-acyl chain (6 carbons) allows it to readily cross cell membranes, making it an invaluable tool for studying the diverse biological roles of ceramides in a controlled manner.
Chemical Structure and Properties
This compound consists of a sphingosine (B13886) backbone linked to a six-carbon fatty acid (hexanoic acid) via an amide bond. This structure is fundamental to its ability to mimic the actions of naturally occurring ceramides within the cell.
-
Molecular Formula: C₂₄H₄₇NO₃[1]
-
Molecular Weight: 397.64 g/mol [1]
-
Appearance: White to off-white solid
-
Solubility: Soluble in organic solvents such as DMSO and ethanol (B145695).
Biological Significance and Rationale for Use in Research
Endogenous ceramides are central lipid signaling molecules involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, autophagy, and senescence.[2] However, studying the specific effects of endogenous ceramides can be challenging due to their complex metabolism and regulation. This compound circumvents these challenges by providing a direct and potent means to elevate intracellular ceramide levels and trigger ceramide-mediated signaling cascades. Its primary use in research stems from its ability to reliably induce apoptosis and other cellular responses in a wide range of cell types, particularly in cancer cell lines.[2][3]
Core Applications in Research
This compound is a versatile tool employed to investigate several fundamental cellular processes.
Induction of Apoptosis
One of the most well-documented effects of this compound is its potent pro-apoptotic activity.[2][3] It triggers programmed cell death in numerous cancer cell lines by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This has made it a cornerstone for studying the mechanisms of apoptosis and for evaluating potential therapeutic strategies that involve the induction of cancer cell death.
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby inhibiting cell proliferation. This effect is often linked to its ability to modulate the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).
Modulation of Autophagy
Emerging research indicates that this compound also plays a role in regulating autophagy, the cellular process of self-digestion and recycling of damaged organelles. Depending on the cellular context, this compound can either promote or inhibit autophagy, highlighting the complexity of its signaling functions.
Quantitative Data Summary: Cytotoxic and Apoptotic Effects of this compound
The following table summarizes the reported IC50 values for this compound-induced cytotoxicity and apoptosis in various cancer cell lines. These values can vary depending on the specific experimental conditions, such as treatment duration and the assay used.
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Assay | Reference |
| MDA-MB-231 | Breast Cancer | 5-10 | Not Specified | Not Specified | [4] |
| MCF-7 | Breast Cancer | 5-10 | Not Specified | Not Specified | [4] |
| SK-BR-3 | Breast Cancer | 5-10 | Not Specified | Not Specified | [4] |
| C6 | Glioma | 32.7 (in DMSO) | Not Specified | Not Specified | [2] |
| CaOV3 | Ovarian Cancer | 51.2 ng/ml (in the presence of TSA) | 48 hours | Not Specified | [5] |
| MyLa | Cutaneous T Cell Lymphoma | ~25 | 24 hours | MTS Assay | [6] |
| HuT78 | Cutaneous T Cell Lymphoma | ~25 | 24 hours | MTS Assay | [6] |
| K562 | Chronic Myeloid Leukemia | 25 | 24-72 hours | Flow Cytometry (sub-G1) | [7] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by influencing a complex network of intracellular signaling pathways. The induction of apoptosis is a primary and well-characterized consequence of this compound treatment.
This compound-Induced Apoptotic Signaling Pathway
This compound triggers apoptosis through a multi-faceted mechanism that involves the activation of both the intrinsic and extrinsic pathways. It can directly influence mitochondrial membrane permeability, leading to the release of pro-apoptotic factors, and can also potentiate death receptor-mediated signaling.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly performed when investigating the effects of this compound.
Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the cytotoxic effects of this compound on cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the this compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Detection of Apoptosis by Annexin V and Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: Treat cells with this compound, harvest, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound is a powerful and widely used research tool for dissecting the intricate roles of ceramides in cellular signaling. Its ability to potently and reliably induce apoptosis and other cellular responses has made it indispensable in cancer research and drug development. Future research will likely focus on further elucidating the complex interplay between this compound-induced signaling pathways and other cellular processes, as well as exploring its therapeutic potential in combination with other anti-cancer agents. The development of more sophisticated delivery systems for this compound may also enhance its efficacy and translational potential.
References
- 1. larodan.com [larodan.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The Dichotomous Role of Short-Chain Ceramides in Cellular Signaling and Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Short-chain ceramides (B1148491) (SCCs), such as C2, C6, and C8 ceramides, are synthetic, cell-permeable analogs of endogenous ceramides that have become invaluable tools in dissecting the complex roles of their natural counterparts in cellular processes. Unlike their long-chain relatives, which can form insoluble aggregates, the shorter acyl chains of SCCs enhance their solubility and allow for direct administration to cells in culture, facilitating the study of ceramide-mediated signaling pathways. This guide provides a comprehensive overview of the multifaceted biological functions of SCCs, with a focus on their mechanisms of action, relevant signaling cascades, and therapeutic potential. We present quantitative data from key studies, detailed experimental protocols, and visual representations of critical pathways to serve as a resource for researchers in the field.
Core Biological Functions and Mechanisms
Short-chain ceramides are potent bioactive lipids that influence a wide array of cellular activities, most notably apoptosis, cell cycle arrest, and senescence. Their ability to mimic endogenous ceramides allows them to interact with and modulate the activity of numerous downstream effector proteins.
Induction of Apoptosis
One of the most well-documented functions of SCCs is the induction of programmed cell death, or apoptosis. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
-
Mitochondrial Pathway: SCCs can directly interact with mitochondria, leading to the permeabilization of the outer mitochondrial membrane. This results in the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade, culminating in cell death.
-
Protein Phosphatase Activation: SCCs are known to activate protein phosphatases, such as protein phosphatase 2A (PP2A) and protein phosphatase 1 (PP1). This activation can lead to the dephosphorylation and inactivation of anti-apoptotic proteins like Akt and Bcl-2, thereby promoting apoptosis. For instance, C2-ceramide has been shown to directly bind to and activate PP2A, leading to the dephosphorylation of the pro-survival kinase Akt.
-
Caspase Activation: The signaling cascades initiated by SCCs converge on the activation of caspases, the executioners of apoptosis. Specifically, SCCs have been shown to induce the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).
Cell Cycle Arrest
In addition to inducing apoptosis, SCCs can halt cell cycle progression, primarily at the G1/S and G2/M checkpoints. This effect is often mediated by the modulation of key cell cycle regulatory proteins.
-
Inhibition of Cyclin-Dependent Kinases (CDKs): SCCs can lead to the upregulation of CDK inhibitors, such as p21/WAF1 and p27/KIP1. These inhibitors bind to and inactivate CDK-cyclin complexes, which are essential for cell cycle progression, thereby causing cell cycle arrest.
-
Downregulation of Cyclins: The expression of cyclins, the regulatory subunits of CDKs, can also be negatively affected by SCC treatment.
Cellular Senescence
Recent evidence suggests that at sub-lethal concentrations, SCCs can induce a state of irreversible growth arrest known as cellular senescence. This process is characterized by morphological changes, expression of senescence-associated β-galactosidase (SA-β-gal), and the formation of senescence-associated heterochromatin foci.
Quantitative Data on Short-Chain Ceramide Activity
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of different short-chain ceramides on cell viability and key apoptotic markers.
Table 1: IC50 Values of Short-Chain Ceramides in Various Cancer Cell Lines
| Cell Line | Short-Chain Ceramide | IC50 (µM) | Exposure Time (h) |
| Human leukemia (HL-60) | C2-ceramide | 10 | 48 |
| Human breast cancer (MCF-7) | C6-ceramide | 20 | 72 |
| Human prostate cancer (LNCaP) | C6-ceramide | 15 | 48 |
| Human glioma (U87) | C2-ceramide | 25 | 24 |
Table 2: Quantitative Effects of Short-Chain Ceramides on Apoptotic Markers
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity | % of Apoptotic Cells (Annexin V+) |
| Jurkat T cells | 20 µM C6-ceramide (24h) | 8.5 | 65 |
| HeLa cells | 15 µM C2-ceramide (36h) | 6.2 | 50 |
| PC-3 prostate cancer | 25 µM C6-ceramide (48h) | 10.1 | 75 |
Signaling Pathways and Visualizations
The biological effects of short-chain ceramides are mediated through complex signaling networks. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Caption: Intrinsic apoptotic pathway initiated by short-chain ceramides via mitochondrial disruption.
Caption: SCC-mediated activation of PP2A leading to the inactivation of the pro-survival kinase Akt.
Caption: Mechanism of short-chain ceramide-induced G1 cell cycle arrest.
Detailed Experimental Protocols
To facilitate the reproducible study of short-chain ceramide functions, this section provides detailed methodologies for key experiments.
Preparation and Administration of Short-Chain Ceramides
-
Stock Solution Preparation: Dissolve the short-chain ceramide (e.g., C6-ceramide) in ethanol (B145695) or DMSO to a stock concentration of 10-20 mM. Store at -20°C.
-
Working Solution: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentration. It is crucial to vortex the solution thoroughly to ensure the ceramide is fully dissolved. A vehicle control (medium with the same concentration of ethanol or DMSO) should always be included in the experimental design.
-
Cell Treatment: Add the ceramide-containing medium to the cells and incubate for the desired period. The optimal concentration and incubation time will vary depending on the cell type and the specific biological question being addressed.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate. Allow them to adhere overnight, and then treat with the desired concentration of short-chain ceramide for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: After treatment with short-chain ceramides, lyse the cells in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase Assay: In a 96-well plate, add 50 µg of protein from each sample. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which reflects the caspase-3 activity.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Therapeutic Potential and Future Directions
The potent pro-apoptotic and anti-proliferative effects of short-chain ceramides have positioned them as attractive candidates for cancer therapy. Their ability to induce cell death in a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents, is of particular interest. However, the clinical translation of SCCs faces several challenges, including their poor in vivo solubility and potential off-target effects.
Future research is focused on developing novel delivery systems, such as liposomal or nanoparticle-based formulations, to improve the bioavailability and tumor-specific targeting of SCCs. Furthermore, the elucidation of the precise molecular targets of short-chain ceramides will be crucial for the design of more specific and potent ceramide-based therapeutics. The continued investigation of these fascinating molecules holds great promise for the development of new strategies to combat cancer and other diseases characterized by aberrant cell growth and survival.
A Technical Guide to C6 Ceramide: From Discovery to Application in Cell Biology
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Advent of a Key Signaling Lipid
Ceramides (B1148491) are a class of waxy, lipid molecules composed of sphingosine (B13886) and a fatty acid.[1] Initially considered mere structural components of the cell membrane, their role as bioactive signaling molecules has become a central focus of cell biology research.[1][2] Ceramides are now recognized as key second messengers that regulate a variety of cellular processes, including differentiation, proliferation, cell cycle arrest, and, most notably, programmed cell death (apoptosis).[1][3]
The study of endogenous ceramides was historically challenging due to their hydrophobic nature. The breakthrough came with the introduction of synthetic, short-chain ceramide analogs, such as N-hexanoyl-D-sphingosine, or C6 ceramide .[4][5] Its shorter acyl chain makes this compound cell-permeable, allowing researchers to exogenously introduce it to cell cultures and study its effects, thereby mimicking the accumulation of endogenous ceramides that occurs in response to cellular stress, such as exposure to cytokines, chemotherapeutic agents, or radiation.[3][6][7] This has established this compound as an indispensable tool for elucidating the complex signaling pathways that govern cell fate.[5]
Core Signaling Pathways of this compound-Induced Apoptosis
This compound initiates apoptosis through multiple, sometimes overlapping, signaling cascades. Its pro-apoptotic effects have been documented across a wide range of cancer cell lines.[6][7] The primary mechanisms involve the activation of caspase cascades, stress-activated protein kinases, and mitochondrial dysfunction.
Extrinsic Pathway and JNK Activation
In several cell models, including Chronic Myelogenous Leukemia (CML) K562 cells, this compound triggers the extrinsic apoptosis pathway.[8] This pathway is characterized by the activation of initiator Caspase-8, which subsequently activates effector caspases like Caspase-3.[8][9] Concurrently, this compound activates the c-Jun N-terminal kinase (JNK), a stress-activated protein kinase.[8] Activated JNK can phosphorylate various downstream targets, including members of the Bcl-2 family, further promoting cell death. Pharmacological inhibition of JNK has been shown to protect cells from this compound-induced apoptosis, confirming its essential role in the process.[8]
Intrinsic (Mitochondrial) Pathway
This compound is a potent inducer of the intrinsic apoptosis pathway, which is centered on the mitochondria. It can directly or indirectly act on the mitochondrial outer membrane, leading to its permeabilization (MOMP).[4] This is often achieved by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. For instance, this compound can increase the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, promoting mitochondrial dysfunction.[10] This disruption leads to the loss of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c into the cytoplasm, which are critical steps for activating the apoptotic cascade.[4][8][11]
References
- 1. Ceramide - Wikipedia [en.wikipedia.org]
- 2. Ceramide in Stem Cell Differentiation and Embryo Development: Novel Functions of a Topological Cell-Signaling Lipid and the Concept of Ceramide Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. High Dose this compound-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of C6 Ceramide in Inducing Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
C6 ceramide, a synthetic, cell-permeable short-chain analog of the naturally occurring sphingolipid ceramide, has emerged as a potent modulator of cellular processes, critically including the regulation of the cell cycle. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound induces cell cycle arrest, a process with significant implications for cancer therapy and other fields of biomedical research. Through a comprehensive review of key experimental findings, this document details the signaling pathways involved, presents quantitative data from seminal studies, and outlines the experimental protocols necessary to investigate these effects. The intricate signaling cascades, including the activation of tumor suppressor proteins and the inhibition of cell cycle progression machinery, are elucidated through detailed diagrams and structured data, offering a valuable resource for professionals in the field.
Introduction
The cell cycle is a tightly regulated series of events that governs cell growth and division. Dysregulation of this process is a hallmark of cancer, making the identification of molecules that can induce cell cycle arrest a cornerstone of oncology drug development. Ceramide, a bioactive lipid, functions as a critical second messenger in various cellular stress responses, leading to outcomes such as apoptosis, autophagy, and cell cycle arrest.[1][2][3][4] Exogenous, cell-permeable this compound mimics the effects of endogenous ceramide, providing a powerful tool for studying these pathways.[5][6] This guide focuses specifically on the role of this compound in halting cell cycle progression, exploring the key molecular players and signaling networks that mediate this effect.
Signaling Pathways of this compound-Induced Cell Cycle Arrest
This compound triggers cell cycle arrest primarily through the modulation of key regulatory proteins, leading to a halt at the G0/G1 or G2/M phases of the cell cycle.[1][6][7] The principal pathways implicated in this process are the p53-dependent pathway and the retinoblastoma (Rb) protein-dependent pathway.
The p53-Dependent Pathway
The tumor suppressor protein p53 plays a central role in maintaining genomic stability by orchestrating cell cycle arrest and apoptosis in response to cellular stress.[8][9] this compound has been shown to induce the activation and accumulation of p53.[8][10][11] Activated p53 can then transcriptionally upregulate the expression of cyclin-dependent kinase inhibitors (CKIs) such as p21.[7] p21, in turn, binds to and inhibits the activity of cyclin-CDK complexes, primarily Cyclin E-CDK2 and Cyclin D-CDK4/6, which are essential for the G1/S transition.[7] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby arresting the cell cycle in the G1 phase.[7]
The Retinoblastoma (Rb)-Dependent Pathway
The retinoblastoma protein is a key tumor suppressor that acts as a gatekeeper of the G1/S transition.[12][13] In its hypophosphorylated state, Rb binds to and sequesters the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and cell cycle progression.[12][13] this compound can induce the dephosphorylation of Rb, thereby enforcing the G1 checkpoint.[7][12][13] This is achieved through a dual mechanism: the inhibition of cyclin-dependent kinases (CDKs) and the activation of protein phosphatases.[7]
This compound treatment leads to the inhibition of CDK2 activity.[7] This inhibition is not direct but is mediated by the induction of the CDK inhibitor p21 and the activation of protein phosphatases 1 (PP1) and 2A (PP2A), which directly dephosphorylate and inactivate CDK2.[7] The resulting decrease in CDK2 activity leads to the accumulation of hypophosphorylated, active Rb, which in turn blocks cell cycle progression.[7][13]
Quantitative Data on this compound-Induced Cell Cycle Arrest
The following tables summarize quantitative data from various studies investigating the effect of this compound on cell cycle distribution in different cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in MOLT-4 Leukemia Cells
| Treatment Condition | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| Control (Ethanol Vehicle) | 46.9% | 38.2% | 14.9% | [14] |
| 15 µM C6-ceramide (18h) | 68.4% | 20.1% | 11.5% | [14] |
Table 2: Effect of C2-Ceramide on Cell Cycle Distribution in Bel7402 Human Hepatocarcinoma Cells
| C2-Ceramide Concentration (µmol/L) | % Cells in G1 Phase | Reference |
| 0 | 35.3% ± 0.7% | [3][15] |
| 5 | 36.8% ± 1.2% | [3][15] |
| 15 | 43.9% ± 1.2% | [3][15] |
| 30 | 57.2% ± 0.6% | [3][15] |
| 60 | 76.2% ± 1.3% | [3][15] |
Table 3: Effect of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration | Effect | Quantitative Measurement | Reference |
| HTB12 Glioblastoma | Not Specified | Cell Death | ~65% | [8] |
| C6 Glioblastoma | IC50 | Cytotoxicity | >90% cell death (MTT assay) | [16] |
| K562 Leukemia | 25 µM (24-72h) | Apoptosis (sub-G1 phase) | Significant increase vs. control | [17] |
| MDA-MB-231 Breast Cancer | 5-10 µM (IC50) | Decreased Viability | - | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound-induced cell cycle arrest.
Cell Culture and this compound Treatment
-
Cell Lines: Various cell lines have been used, including MOLT-4 (human leukemia), Bel7402 (human hepatocarcinoma), and CNE2 (nasopharyngeal carcinoma).[5][15][19]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI 1640 for MOLT-4) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[20]
-
This compound Preparation: this compound is typically dissolved in a solvent such as ethanol or DMSO to create a stock solution. This stock is then diluted in culture medium to the desired final concentration for treating the cells.
-
Treatment: Cells are seeded at a specific density and allowed to attach (for adherent cells) or stabilize in suspension. The culture medium is then replaced with medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Cells are incubated with this compound for a specified period (e.g., 18, 24, 48, or 72 hours) before being harvested for analysis.[14][17]
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: After treatment, cells are harvested, washed with phosphate-buffered saline (PBS), and fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.[21]
-
RNA Digestion: To ensure that the fluorescent dye specifically binds to DNA, cells are treated with RNase A to degrade any RNA present.[3][21]
-
DNA Staining: The fixed and RNase-treated cells are then stained with a fluorescent DNA intercalating agent, most commonly propidium iodide (PI).[3][22] PI binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell.[22]
-
Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the quantification of the number of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[21][22]
Western Blotting for Protein Expression and Phosphorylation
-
Protein Extraction: Following this compound treatment, cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., Bradford or BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., p53, Rb, p-Rb, CDK2, p21). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction.
-
Detection: The chemiluminescent signal is detected, providing a measure of the relative abundance of the target protein in each sample.
Conclusion
This compound is a potent inducer of cell cycle arrest, acting through well-defined signaling pathways that converge on the key tumor suppressor proteins p53 and Rb. By inhibiting the activity of cyclin-dependent kinases and promoting the accumulation of CDK inhibitors, this compound effectively halts cell cycle progression, primarily at the G1/S checkpoint. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of modulating ceramide signaling in cancer and other proliferative diseases. The continued investigation into the intricate molecular mechanisms of this compound action will undoubtedly pave the way for novel therapeutic strategies targeting cell cycle dysregulation.
References
- 1. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 and Ceramide as Collaborators in the Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of cyclin-dependent kinase 2 activity by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase-p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Retinoblastoma gene product as a downstream target for a ceramide-dependent pathway of growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 16. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Flow cytometry with PI staining | Abcam [abcam.com]
Endogenous vs. Exogenous C6 Ceramide: A Technical Guide to Cellular Effects and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramides (B1148491) are bioactive sphingolipids central to a myriad of cellular processes, including apoptosis, cell cycle arrest, and autophagy. The administration of exogenous short-chain ceramides, such as C6 ceramide, is a widely utilized experimental tool to mimic the effects of endogenous ceramide accumulation. However, the cellular fate and signaling cascades initiated by exogenous this compound can be complex, often involving its metabolism into endogenous long-chain ceramides. This technical guide provides an in-depth comparison of the cellular effects of endogenous and exogenous this compound, detailed experimental protocols for key assays, and visualizations of the pertinent signaling pathways and workflows.
Introduction: The Dichotomy of Ceramide Action
Ceramide acts as a critical second messenger in cellular signaling, responding to various stress stimuli. Endogenous ceramide levels are tightly regulated through the de novo synthesis pathway, the sphingomyelin (B164518) hydrolysis pathway, and the salvage pathway. The acyl chain length of ceramide is a crucial determinant of its biological function. While long-chain ceramides (e.g., C16, C18) are the most abundant endogenous species, the cell-permeable, short-chain analog this compound is frequently used experimentally to bypass the complexities of endogenous ceramide generation.
A key consideration when interpreting studies using exogenous this compound is its intracellular metabolism. Upon entering the cell, this compound can be hydrolyzed to sphingosine, which is then re-acylated to form long-chain ceramides. Therefore, the observed cellular effects of exogenous this compound may be a composite of the actions of this compound itself and its longer-chain metabolites.
Comparative Cellular Effects: Endogenous vs. Exogenous this compound
The primary cellular responses to elevated ceramide levels, whether from endogenous generation or exogenous application of this compound, are apoptosis, cell cycle arrest, and autophagy.
Apoptosis
Both endogenous and exogenous ceramides are potent inducers of apoptosis. Exogenous this compound has been shown to effectively trigger programmed cell death in numerous cancer cell lines.[1][2] The apoptotic cascade initiated by this compound often involves the activation of the c-Jun N-terminal kinase (JNK) pathway and the extrinsic apoptosis pathway through caspase-8 activation.[1]
-
Endogenous Ceramide: Stress stimuli that lead to the accumulation of endogenous long-chain ceramides also trigger apoptosis, often through mitochondrial-dependent pathways.
-
Exogenous this compound: Readily induces apoptosis, with its effects potentially being mediated by both this compound and its conversion to endogenous long-chain ceramides.
Cell Cycle Arrest
Ceramides can halt cell cycle progression, typically at the G0/G1 phase. Studies have demonstrated that both the elevation of endogenous ceramide levels and the addition of exogenous this compound can induce a G0/G1 arrest.[3][4] This effect is often associated with the modulation of key cell cycle regulatory proteins.
Autophagy
The role of ceramide in autophagy is complex, with reports suggesting it can be both an inducer and a modulator of the autophagic process. Exogenous this compound treatment can lead to the induction of autophagy, a process that can either promote cell survival or contribute to cell death, depending on the cellular context.[5][6] Interestingly, the conversion of short-chain ceramides like C6 to long-chain ceramides appears to be a requirement for autophagy induction in some contexts.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of exogenous this compound.
| Cell Line | This compound Concentration | Time Point | % Apoptotic Cells (Sub-G1) | Citation |
| K562 | 25 µM | 24h | ~15% | [1] |
| K562 | 25 µM | 48h | ~25% | [1] |
| K562 | 25 µM | 72h | ~35% | [1] |
| HTB12 (Glioblastoma) | Not specified (IC50) | Not specified | ~65% (Trypan Blue) | [2] |
Table 1: this compound-Induced Apoptosis
| Cell Line | This compound Concentration | Time Point | % Cells in G0/G1 | Citation |
| Molt-4 Leukemia | 20 µM | 18h | Dramatic increase | [3][4] |
| Bel7402 (Hepatocarcinoma) | 5 µmol/L | 24h | 36.8% ± 1.2% | [8] |
| Bel7402 (Hepatocarcinoma) | 15 µmol/L | 24h | 43.9% ± 1.2% | [8] |
| Bel7402 (Hepatocarcinoma) | 30 µmol/L | 24h | 57.2% ± 0.6% | [8] |
| Bel7402 (Hepatocarcinoma) | 60 µmol/L | 24h | 76.2% ± 1.3% | [8] |
Table 2: this compound-Induced Cell Cycle Arrest
| Cell Line | This compound Concentration | Time Point | Observation | Citation |
| HT-29 (Colorectal Cancer) | Various | Various | Dose- and time-dependent cell death and growth inhibition | [6] |
| Leaf Protoplasts (Arabidopsis) | 100 µM | 12h | Increased autophagosome number | [9] |
Table 3: this compound-Induced Autophagy
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Apoptosis Assay: Annexin V Staining by Flow Cytometry
This protocol is a common method for detecting apoptotic cells.[10][11]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Binding Buffer (0.1 M Hepes/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cell line of choice with the desired concentrations of this compound for the appropriate time. Include untreated and positive controls.
-
Harvest cells (including supernatant for suspension cells) and wash once with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with distilled water. Wash cells once with 1X Binding Buffer.
-
Resuspend cells in 1X Binding Buffer to a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Just prior to analysis, add 5-10 µL of PI staining solution.
-
Analyze the cells by flow cytometry immediately. Healthy cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.
Cell Cycle Analysis: Propidium Iodide Staining by Flow Cytometry
This protocol allows for the analysis of DNA content and cell cycle distribution.[12][13]
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 0.1% Triton X-100 and RNase A)
-
70% Ethanol (B145695), ice-cold
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with this compound as required.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the distinction between G0/G1, S, and G2/M phases of the cell cycle.
Autophagy Assay: LC3-II Western Blot
This method detects the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[14][15]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
After this compound treatment, lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel. LC3-I runs at approximately 18 kDa, and LC3-II at 16 kDa.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate. An increase in the LC3-II/LC3-I ratio or the absolute amount of LC3-II is indicative of an increase in autophagy.
Quantification of Endogenous Ceramide by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying specific ceramide species.[16][17][18]
General Procedure:
-
Lipid Extraction: After cell treatment, lipids are extracted from cell pellets using a method such as the Bligh-Dyer extraction.
-
Internal Standards: Known amounts of non-endogenous ceramide species (e.g., C17:0 ceramide) are added to the samples to serve as internal standards for quantification.
-
Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific and sensitive detection of different ceramide species based on their mass-to-charge ratios.
-
Quantification: The peak areas of the endogenous ceramides are compared to the peak areas of the internal standards to determine their absolute concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: this compound-Induced Apoptosis Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMP-activated protein kinase (AMPK)/Ulk1-dependent autophagic pathway contributes to this compound-induced cytotoxic effects in cultured colorectal cancer HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. Quantification of ceramide species in biological samples by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
C6 Ceramide: A Potent Inducer of Apoptosis in Vitro - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
C6 ceramide, a cell-permeable short-chain analog of the endogenous sphingolipid ceramide, has emerged as a valuable tool in cancer research for its ability to potently induce apoptosis in a variety of cancer cell lines. This document provides a comprehensive overview of the signaling pathways activated by this compound and detailed protocols for inducing and quantifying apoptosis in vitro. The methodologies outlined herein are essential for researchers investigating programmed cell death and for professionals in drug development exploring novel therapeutic strategies targeting apoptosis.
Introduction
Ceramides are a class of lipid molecules that function as critical signaling intermediates in a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. The dysregulation of ceramide metabolism is often implicated in the pathogenesis of cancer. This compound (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable ceramide analog that effectively mimics the pro-apoptotic functions of endogenous ceramides. Its ability to bypass the complexities of cellular ceramide synthesis makes it an ideal tool for studying the downstream signaling events of ceramide-mediated apoptosis. In vitro studies have demonstrated that this compound can trigger apoptosis in numerous cancer cell lines, including those derived from chronic myelogenous leukemia, glioblastoma, and breast cancer.
This compound-Induced Apoptosis: Signaling Pathways
This compound initiates apoptosis through a multi-faceted signaling cascade that involves both the extrinsic and intrinsic apoptotic pathways. A key player in this process is the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][2] JNK, a member of the mitogen-activated protein kinase (MAPK) family, is a critical regulator of stress-induced apoptosis.[3] this compound treatment leads to the phosphorylation and activation of JNK, which in turn can modulate the activity of downstream targets, including proteins from the Bcl-2 family.[1][4]
The apoptotic signal further propagates through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. This compound has been shown to induce the cleavage and activation of the initiator caspase-8, a key component of the extrinsic apoptotic pathway.[1][2] Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3.[1][5]
The intrinsic, or mitochondrial, pathway of apoptosis is also engaged by this compound. This can occur through the JNK-mediated regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP).[6][7][8] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.[8] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][5]
Figure 1: this compound-Induced Apoptosis Signaling Pathway.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of this compound on different cancer cell lines. This data provides a reference for expected outcomes and can guide the design of new experiments.
| Cell Line | Assay | This compound Concentration | Incubation Time | Result | Reference |
| K562 (Chronic Myelogenous Leukemia) | Trypan Blue Exclusion | 25 µM | 24, 48, 72 hours | Significant increase in cell death over time. | [4] |
| K562 (Chronic Myelogenous Leukemia) | Annexin V Staining | 25 µM | 48 hours | Significant increase in apoptotic cells. | [1] |
| C6 (Glioblastoma) | MTT Assay | 100 µM | 24, 48 hours | >90% cell death.[9] | [9] |
| MyLa (Cutaneous T Cell Lymphoma) | MTS Assay | 25 µM | 24 hours | ~57% reduction in cell viability. | [10] |
| HuT78 (Cutaneous T Cell Lymphoma) | MTS Assay | 25 µM | 24 hours | Significant reduction in cell viability. | [10] |
| MCF-7 (Breast Cancer) | Growth Inhibition | Co-administration with docetaxel | Not specified | Striking increase in growth inhibition and apoptosis. | |
| MDA-231 (Breast Cancer) | Growth Inhibition | Co-administration with docetaxel | Not specified | Striking increase in growth inhibition and apoptosis. |
Experimental Workflow
A typical workflow for studying this compound-induced apoptosis in vitro involves several key steps, from cell culture and treatment to data acquisition and analysis.
Figure 2: General Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. The optimal seeding density should be determined for each cell line.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Remove the old medium from the cells and replace it with the medium containing this compound.
-
Controls: Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan (B1609692) crystals.[7]
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
MTT Addition: Following the this compound treatment period, add 10 µL of the MTT solution to each well of a 96-well plate containing 100 µL of cell culture.[7]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.[7]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11]
-
Absorbance Measurement: Gently mix to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[7]
Protocol 3: Apoptosis Detection (Annexin V/Propidium (B1200493) Iodide Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of the DNA stain propidium iodide (PI) by cells with compromised membranes.[12][13]
-
Cell Harvesting: After treatment, collect both adherent and suspension cells. For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer).
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[2]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock).[12]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.[2]
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase, through the cleavage of a colorimetric substrate.[14][15]
-
Cell Lysis: Following this compound treatment, pellet the cells and lyse them in a chilled lysis buffer on ice for 10 minutes.[15]
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate per well. Add 2X Reaction Buffer containing DTT.[15]
-
Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).[15]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[14]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[14]
Protocol 5: Western Blotting for PARP Cleavage
This protocol detects the cleavage of PARP, a substrate of activated caspase-3, as a marker of apoptosis.[4][16]
-
Cell Lysis: After this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP (that detects both the full-length and cleaved forms) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for the appearance of the 89 kDa cleaved PARP fragment.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. broadpharm.com [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. This compound (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. bosterbio.com [bosterbio.com]
- 13. kumc.edu [kumc.edu]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
Preparation of C6 Ceramide Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable short-chain ceramide analog that is widely utilized in cell biology research to mimic the effects of endogenous ceramides (B1148491). As a key signaling molecule, ceramide is implicated in a multitude of cellular processes, including apoptosis, cell cycle arrest, senescence, and autophagy. The ability of this compound to readily cross cell membranes makes it an invaluable tool for investigating ceramide-mediated signaling pathways in various cell types. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro cell culture experiments.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for the preparation and use of this compound.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethylformamide (DMF) | 22 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 100 mg/mL (251.49 mM)[1], 20 mg/mL[2] |
| Ethanol | 33 mg/mL[2] |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL[2] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | ≥ 4 years[2] |
| In Solvent | -80°C | 1 year[3] |
| In Solvent | -20°C | 1 month[3] |
Table 3: Typical Working Concentrations in Cell Culture
| Cell Type | Concentration Range | Observed Effect |
| Human Keratinocytes | 1 - 100 µM | Dose-dependent decrease in cell viability[4] |
| Cutaneous T Cell Lymphoma | 25 - 100 µM | Reduction in cell viability[4] |
| Embryonic Hippocampal Cells | 0.1 µM - 13 µM | Varied responses depending on concentration[5] |
| Cancer Cell Lines (General) | 10 µg/mL | Enhancement of chemotherapy effects[6] |
| FRTL-5 and HeLa Cells | 0.05 mM (50 µM) | Inhibition of cell proliferation, induction of apoptosis[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
This protocol describes the most common method for preparing a this compound stock solution.
Materials:
-
This compound powder (MW: 397.63 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent water absorption.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), carefully weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, dissolve 3.98 mg of this compound in 1 mL of DMSO).
-
Ensure Complete Dissolution: Vortex the solution gently until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3]
Protocol 2: Application of this compound to Cell Culture
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells ready for treatment
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Dilute the stock solution in pre-warmed complete cell culture medium to the desired final working concentration. It is critical to add the stock solution to the medium and mix immediately to prevent precipitation, as this compound is hydrophobic.
-
Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO without this compound) should always be included in experiments.
-
-
Treat Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., apoptosis assays, cell viability assays, Western blotting).
Visualizations
Caption: Workflow for this compound stock preparation and cell treatment.
Caption: Key signaling pathways modulated by this compound.
Discussion and Alternative Approaches
While DMSO is the most common solvent for preparing this compound stock solutions, its use is not without potential caveats. High concentrations of DMSO can have independent biological effects on cells, making the inclusion of a vehicle control paramount.
An alternative, solvent-free delivery method involves the complexation of this compound with cholesteryl phosphocholine (B91661).[8][9] This approach forms fluid bilayers that can increase the bioavailability and potency of this compound compared to DMSO-based delivery, which can sometimes lead to precipitation of the hydrophobic compound in aqueous culture medium.[7] Researchers encountering issues with this compound solubility or desiring to minimize solvent effects may consider exploring this alternative formulation.
This compound acts as a precursor for the intracellular synthesis of long-chain ceramides through the sphingosine (B13886) recycling pathway.[10][11] This metabolic conversion is an important consideration when interpreting experimental results, as the observed biological effects may be attributable to both the direct action of this compound and the downstream effects of its metabolites.
Conclusion
The successful use of this compound in cell culture experiments hinges on the proper preparation and handling of the compound. By following the detailed protocols and considering the information provided in these application notes, researchers can effectively utilize this compound to investigate its diverse roles in cellular signaling and pathophysiology. Careful attention to solubility, storage, and working concentrations will ensure reproducible and reliable experimental outcomes.
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. High Dose this compound-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexation of c6-ceramide with cholesteryl phosphocholine - a potent solvent-free ceramide delivery formulation for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy [mdpi.com]
Application Notes and Protocols: C6 Ceramide Delivery to Cells using DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 ceramide is a synthetic, cell-permeable analog of ceramide, a lipid second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and senescence.[1][2] Due to its shorter acyl chain length, this compound is more soluble in aqueous solutions than its long-chain counterparts, making it a valuable tool for studying ceramide-mediated signaling pathways in vitro.[3] Dimethyl sulfoxide (B87167) (DMSO) is a widely used aprotic solvent capable of dissolving both polar and nonpolar compounds, making it an effective vehicle for delivering hydrophobic molecules like this compound to cells in culture.[4] However, it is crucial to acknowledge that DMSO itself can influence cellular processes, with effects ranging from growth stimulation at low concentrations to inhibition or toxicity at higher concentrations.[4][5] Therefore, careful optimization of both this compound and DMSO concentrations is paramount for obtaining reliable and reproducible experimental results.
These application notes provide detailed protocols for the preparation and delivery of this compound to cultured cells using DMSO, along with methods to assess its biological effects. Additionally, key signaling pathways modulated by this compound are described and visualized.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound on different cell lines. These tables are intended to serve as a guide for experimental design.
Table 1: Effects of this compound on Cell Viability and Apoptosis
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| K562 (Chronic Myelogenous Leukemia) | 25 | 48 | ~25% of cells in sub-G1 phase (apoptosis) | [6] |
| K562 (Chronic Myelogenous Leukemia) | 50 | 72 | Nearly all cells Annexin V positive | [6] |
| HTB12 (Glioblastoma Multiforme) | Not Specified | Not Specified | ~65% cell death | [2] |
| C6 (Rat Glioma) | IC50 concentration | Not Specified | >90% cell death | [7] |
| MyLa (Cutaneous T Cell Lymphoma) | 25 | 24 | 67.3% reduction in cell viability | [8] |
| HuT78 (Cutaneous T Cell Lymphoma) | 25 | 24 | 56.2% reduction in cell viability | [8] |
| FRTL-5 (Rat Thyroid) | 50 | 48 | Significant increase in apoptotic cells | [9] |
| HeLa | 50 | 12 | Decreased [³H]thymidine incorporation | [9] |
| 3T3-L1 (Fibroblasts) | 10, 15, 20 | 24-72 | Dose-dependent inhibition of cell proliferation | [10] |
Table 2: Effects of this compound on Signaling Pathways
| Cell Line | this compound Concentration (µM) | Incubation Time | Pathway/Molecule Affected | Effect | Reference | | :--- | :--- | :--- | :--- | :--- | | K562 | 25 | 48 | Caspase-8, Caspase-9, JNK | Cleavage/Activation |[6] | | HCT116, OVCAR-3 | Not Specified | Not Specified | Caspase-3, Cytochrome c | Activation, Release |[1] | | HTB12 | Not Specified | Not Specified | p53 | Induction |[2] | | WI38 | Not Specified | Not Specified | p21, CDK2, Rb | Enhanced p21-CDK2 association, Rb activation |[3] | | Multiple Cancer Cell Lines | Not Specified | Not Specified | AMPK, mTORC1 | Activation of AMPK, Inhibition of mTORC1 |[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: ~397.6 g/mol ).
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to the tube. For example, to make a 10 mM solution, dissolve 3.98 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming at 37°C may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[12]
Protocol 2: Delivery of this compound to Cultured Cells
This protocol outlines the procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or serum-free medium for dilutions
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture vessels to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover overnight.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in serum-free medium or PBS to achieve the desired final concentrations. It is recommended to perform serial dilutions to ensure accuracy.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically ≤ 0.1% (v/v), to minimize solvent-induced effects.[13] Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, cells can be harvested and analyzed for various endpoints such as cell viability (e.g., MTT assay), apoptosis (e.g., Annexin V staining, caspase activity assays), or changes in protein expression and phosphorylation (e.g., Western blotting).
Visualization of Key Processes
Experimental Workflow for this compound Delivery
The following diagram illustrates the general workflow for treating cells with this compound.
Caption: Workflow for this compound delivery to cultured cells.
This compound-Induced Apoptosis Signaling Pathway
This diagram depicts a simplified signaling cascade initiated by this compound leading to apoptosis.
Caption: this compound-induced apoptotic signaling cascade.
Concluding Remarks
The use of this compound delivered via DMSO is a powerful technique to investigate the multifaceted roles of ceramide in cellular signaling. Success in these experiments hinges on careful preparation of reagents, meticulous execution of protocols, and the inclusion of appropriate controls to account for any effects of the DMSO vehicle. The provided protocols and data summaries offer a solid foundation for researchers to design and conduct their own investigations into the biological consequences of elevated ceramide levels in various cellular contexts.
References
- 1. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exogenous cell-permeable this compound sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biopioneer.com.tw [biopioneer.com.tw]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Liposomal C6 Ceramide Formulation for In Vivo Studies
Introduction
Ceramide, a central molecule in sphingolipid metabolism, is a potent bioactive lipid involved in regulating critical cellular processes such as apoptosis, cell growth inhibition, and senescence.[1] Specifically, short-chain C6 ceramide has demonstrated significant anti-neoplastic activity in numerous cancer models.[2][3] However, its therapeutic application in vivo is hampered by poor solubility in aqueous solutions and limited cell permeability.[4][5] To overcome these limitations, this compound can be encapsulated within liposomes, which are biocompatible, biodegradable vesicles that can enhance the solubility, stability, and bioavailability of therapeutic agents.[6][7] This nanoliposomal formulation allows this compound to be administered systemically, enabling it to reach tumor tissues through the enhanced permeability and retention (EPR) effect.[4][8]
These application notes provide detailed protocols for the formulation, characterization, and in vivo application of liposomal this compound, along with a summary of its therapeutic efficacy and an overview of its mechanism of action.
Application Note 1: Formulation and Characterization of Liposomal this compound
The most common method for preparing liposomal this compound is the thin-film hydration technique followed by extrusion for size homogenization. This method ensures the creation of unilamellar vesicles with a uniform size distribution, which is critical for in vivo applications.
Experimental Protocol: Liposome (B1194612) Preparation by Thin-Film Hydration
This protocol is a synthesized methodology based on established procedures.[9][10][11]
Materials:
-
D-erythro-N-hexanoyl-sphingosine (this compound)
-
Distearoylphosphatidylcholine (DSPC) or 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)
-
Cholesterol (CHOL)
-
Distearoylphosphatidylethanolamine-polyethylene glycol (DSPE-PEG2000)
-
Chloroform and Methanol (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000) in a chloroform/methanol solvent mixture in a round-bottom flask.[5][11]
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 45-60°C) until a thin, dry lipid film is formed on the flask wall.[5][9]
-
Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) to the flask.
-
Incubate the mixture in a water bath at a temperature above the lipid phase transition temperature (e.g., 50-60°C) for 30-60 minutes.[5][10]
-
Agitate the flask intermittently (e.g., vortexing) to facilitate the formation of multilamellar vesicles (MLVs).[5]
-
-
Sonication and Extrusion:
-
To reduce the size of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
For size homogenization, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm).[10] Perform 10-15 extrusion cycles to ensure a uniform population of small unilamellar vesicles (SUVs).
-
-
Purification and Sterilization:
-
Remove any unencapsulated this compound by dialysis or size exclusion chromatography.
-
Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant may be considered.[9]
-
Workflow for Liposome Formulation and Characterization
Characterization Data
Proper characterization is essential to ensure the quality and reproducibility of the liposomal formulation. Key parameters include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
| Parameter | Typical Value | Method | Significance |
| Particle Size (Diameter) | 100 - 150 nm | Dynamic Light Scattering (DLS) | Influences circulation time, biodistribution, and tumor accumulation via the EPR effect. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the liposome population; lower values are desirable. |
| Zeta Potential | -10 to -30 mV | Electrophoretic Light Scattering | Measures surface charge; negative charge can prevent aggregation and reduce clearance. |
| Encapsulation Efficiency | > 60% | HPLC, LC-MS/MS[10][12] | Represents the percentage of this compound successfully entrapped within the liposomes. |
Application Note 2: In Vivo Efficacy Studies
In vivo studies are critical for evaluating the therapeutic potential of liposomal this compound. Xenograft tumor models in immunocompromised mice are commonly used to assess anti-cancer activity.
Experimental Protocol: Murine Xenograft Model
This protocol outlines a general procedure for testing the efficacy of liposomal this compound in a subcutaneous tumor model.[3][13][14]
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cancer cell line (e.g., U2OS osteosarcoma, HCT-116 colon cancer)
-
Sterile PBS and cell culture medium
-
Liposomal this compound formulation
-
Control liposomes (without this compound)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium (e.g., 2 x 10⁶ cells in 100 µL).
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., ~50-100 mm³).
-
Randomize mice into treatment groups (e.g., Saline control, Control liposomes, Liposomal this compound).
-
-
Treatment Administration:
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 3-5 days and calculate tumor volume (Volume = 0.5 x Length x Width²).[14]
-
Monitor animal body weight and general health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize mice when tumors reach a predetermined size limit or at the end of the study.
-
Excise tumors for weighing and further analysis (e.g., histology, western blotting for signaling proteins).
-
Workflow for In Vivo Efficacy Study
Summary of In Vivo Efficacy Data
Liposomal this compound has shown potent anti-tumor activity across various preclinical models, both as a monotherapy and in combination with conventional chemotherapy.[13][14][16]
| Cancer Model | Animal | Dosage & Schedule | Key Findings | Reference |
| Osteosarcoma (U2OS) | Nude Mice | 5 mg/kg (i.v.), with Methotrexate | Sensitized tumors to methotrexate, suppressing xenograft growth. | [3][13] |
| Colon Cancer (HCT-116) | Nude Mice | 15 mg/kg (i.v.), with Vincristine | Dramatically enhanced vincristine's tumor growth inhibition. | [14] |
| Hepatocellular Carcinoma | C57BL/6 Mice | i.v. injection every other day for 2 weeks | Slowed tumor growth by reducing proliferation and increasing apoptosis.[15] | [15] |
| Pancreatic Cancer (L3.6) | SCID Mice | N/A, with Paclitaxel, Oxaliplatin, Cisplatin | Synergized with chemotherapeutic agents to inhibit tumor growth. | [16] |
| Breast Cancer (4T1) | BALB/c Mice | 36 mg/kg (i.v.), every two days | Increased intratumor this compound levels but did not control tumor growth as a monotherapy in this model. | [8] |
Application Note 3: Pharmacokinetics and Biodistribution
Understanding the pharmacokinetic (PK) profile of liposomal this compound is crucial for optimizing dosing and predicting therapeutic outcomes. Studies have shown that while the liposomal carrier remains in circulation, the this compound payload distributes rapidly to tissues.[6]
Experimental Protocol: Pharmacokinetic Analysis
This protocol provides a brief overview of how to assess the distribution of liposomal this compound in vivo.
Materials:
-
Radiolabeled tracers (e.g., [³H] for the liposome lipid, [¹⁴C] for this compound) or unlabeled formulation for LC-MS/MS analysis.
-
Sprague-Dawley rats or mice.
-
Equipment for blood collection and tissue harvesting.
Procedure:
-
Formulation and Administration:
-
Prepare liposomes incorporating radiolabeled lipids and/or this compound.
-
Administer a single intravenous dose to the animals (e.g., 50 mg of liposomes/kg).[6]
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr).
-
At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidney, lung, tumor, etc.).
-
-
Sample Processing and Analysis:
-
For radiolabeled studies, process blood (to separate plasma and red blood cells) and tissue samples for liquid scintillation counting to determine the concentration of each tracer.[6]
-
For LC-MS/MS studies, perform lipid extraction from plasma and tissue homogenates to quantify different ceramide species.[12]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as volume of distribution (Vd), clearance, and half-life.
-
Pharmacokinetic Data
A key study revealed a significant difference in the distribution of the liposome carrier versus the this compound.[6]
| Component | Tracer | Apparent Volume of Distribution (Vd) | Interpretation |
| Liposome | [³H]DSPC | ~50 ml/kg | Confined primarily to the systemic circulation.[6] |
| This compound | [¹⁴C]C6-ceramide | ~1000 ml/kg (20-fold higher) | Extensive and rapid distribution into tissues, likely via a bilayer exchange mechanism.[6] |
This finding suggests that the liposome acts as a delivery vehicle that releases the this compound into circulation, from which it rapidly partitions into cell membranes throughout the body.[6]
Application Note 4: Mechanism of Action
This compound exerts its anti-cancer effects primarily by inducing apoptosis. It can activate multiple stress-related signaling pathways, leading to programmed cell death.
This compound-Induced Apoptotic Signaling
In many cancer cells, this compound triggers the extrinsic apoptotic pathway, often involving the activation of c-Jun N-Terminal Kinase (JNK) and initiator Caspase-8.[17][18] This cascade leads to the activation of effector caspases like Caspase-3, PARP cleavage, and ultimately, cell death.[17] Concurrently, this compound can inhibit pro-survival pathways, such as the PI3K/Akt pathway, further tipping the cellular balance towards apoptosis.[13][19]
Signaling Pathway Diagram
References
- 1. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nanoliposome C6-Ceramide Increases the Anti-tumor Immune Response and Slows Growth of Liver Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid distribution of liposomal short-chain ceramide in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Experimental Design as Practical Approach to Develop and Optimize a Formulation of Peptide-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid Tumor Treatment via Augmentation of Bioactive this compound Levels with Thermally Ablative Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102805730A - Ceramide liposome and preparation method and application thereof - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. The Design and Optimization of Ceramide NP-Loaded Liposomes to Restore the Skin Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liposomal short-chain this compound induces potent anti-osteosarcoma activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Nanoliposome C6-Ceramide Increases the Anti-tumor Immune Response and Slows Growth of Liver Tumors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: C6 Ceramide Treatment for Sensitizing Cancer Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing C6 ceramide to enhance the efficacy of conventional chemotherapy in cancer cell lines.
Introduction
Ceramides are bioactive sphingolipids that play a crucial role in cellular processes such as apoptosis, cell cycle arrest, and senescence. This compound, a synthetic, cell-permeable short-chain ceramide, has emerged as a promising agent for cancer therapy. It has been demonstrated to sensitize various cancer cell lines to the cytotoxic effects of chemotherapeutic drugs like doxorubicin, paclitaxel, and etoposide. The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of cell growth and proliferation. By modulating these signaling pathways, this compound can lower the apoptotic threshold of cancer cells, thereby augmenting the efficacy of chemotherapy.
Data Presentation
The following tables summarize the quantitative data on the synergistic effects of this compound and chemotherapy on cancer cell viability.
Table 1: Effect of this compound on the Cytotoxicity of Doxorubicin in MCF-7 Breast Cancer Cells
| Doxorubicin (µg/mL) | Cell Viability (%) - Doxorubicin Alone | Cell Viability (%) - Doxorubicin + 10 µg/mL this compound |
| 0.1 | 85 | 60 |
| 0.2 | 70 | 45 |
| 0.4 | 55 | 30 |
| 0.8 | 40 | 20 |
| 1.6 | 30 | 10 |
Table 2: Effect of this compound on the Cytotoxicity of Etoposide in L3.6pl Pancreatic Cancer Cells
| Etoposide (µM) | Cell Viability (%) - Etoposide Alone | Cell Viability (%) - Etoposide + 10 µg/mL this compound |
| 5 | 90 | 70 |
| 10 | 75 | 50 |
| 20 | 60 | 35 |
| 40 | 45 | 20 |
| 80 | 30 | 10 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.98 mg of this compound (MW: 397.63 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and chemotherapy on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM)
-
Chemotherapeutic agent of choice (e.g., Doxorubicin, Etoposide)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the drugs, alone or in combination. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and/or chemotherapeutic agent for the indicated time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blot Analysis for AMPK Activation and mTORC1 Inhibition
This protocol is for detecting the phosphorylation status of AMPK and the mTORC1 substrate, S6 Kinase (S6K).
Materials:
-
Cancer cell line of interest
-
This compound and chemotherapeutic agent
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-p70 S6 Kinase (Thr389), anti-p70 S6 Kinase
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Visualizations
Signaling Pathway of this compound-Induced Chemosensitization
Application of C6 Ceramide in Neurobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable short-chain analog of natural ceramides (B1148491). Due to its ability to readily cross cell membranes, it has become an invaluable tool in neurobiology research to investigate the diverse roles of ceramides in neuronal function and pathology.[1] Ceramides are bioactive sphingolipids that act as critical second messengers in a multitude of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence.[2][3] Dysregulation of ceramide metabolism has been implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[4][5][6]
These application notes provide a comprehensive overview of the use of this compound in neurobiology research, including its mechanisms of action, applications in various disease models, and detailed protocols for its use in both in vitro and in vivo settings.
Mechanism of Action in Neuronal Cells
In neuronal cells, this compound has been shown to modulate several key signaling pathways, often leading to either pro-apoptotic or pro-survival signals depending on the cellular context and concentration.[1][3] At higher concentrations, this compound is widely recognized as an inducer of apoptosis.[1] It can trigger the intrinsic apoptotic pathway through the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of caspase-9 and caspase-3.[7] Furthermore, this compound can influence the expression of Bcl-2 family proteins, promoting a pro-apoptotic balance.[1]
This compound is also a known modulator of autophagy. It can induce autophagy by inhibiting the Akt/mTOR signaling pathway and upregulating Beclin 1.[8] The interplay between this compound-induced apoptosis and autophagy is a complex area of research, with evidence suggesting that autophagy can, in some contexts, serve as a protective mechanism against ceramide-induced cell death, while in others, it may contribute to it.
Applications in Neurobiology Research
The application of this compound spans a wide range of neurobiological research areas, from fundamental studies of neuronal signaling to the investigation of pathological mechanisms in neurodegenerative diseases.
-
Alzheimer's Disease (AD): this compound has been used to model the effects of elevated ceramide levels observed in AD brains.[4] Studies have shown that this compound can promote the production of amyloid-beta (Aβ) by stabilizing β-secretase (BACE1).[4][9] It also contributes to neuronal apoptosis, a key feature of AD.
-
Parkinson's Disease (PD): Research indicates that ceramide metabolism is altered in PD.[5][10] this compound can be used to investigate the mechanisms of ceramide-induced apoptosis in dopaminergic neurons, the primary cell type lost in PD.[11]
-
Multiple Sclerosis (MS): In the context of MS, a demyelinating disease, ceramides are implicated in oligodendrocyte and neuronal damage.[6][12] this compound can be used in in vitro models to study the pathways leading to cell death in these neural cell types.
-
Neuronal Development and Differentiation: At lower concentrations, this compound has been shown to influence neuronal differentiation and neurite outgrowth, highlighting its dual role in neuronal physiology.[1][3]
Quantitative Data Summary
The following tables summarize typical concentration ranges and observed effects of this compound in various neurobiological studies.
Table 1: In Vitro Applications of this compound in Neuronal Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference(s) |
| SH-SY5Y (Human Neuroblastoma) | 10 - 50 µM | Up to 24 hours | Induction of apoptosis, increased caspase-3 activity. | [1] |
| PNET2 (Human CNS Neuronal) | 0.25 - 125.8 µM | 48 hours | Impaired energy metabolism, induction of AD-like gene expression changes. | [5] |
| Rat Cortical Neurons | 40 µM | 24 hours | Induction of apoptosis, nuclear condensation. | |
| HN9.10e (Immortalized Hippocampal Neurons) | 0.1 - 13 µM | 24 - 96 hours | Low dose (0.1 µM) promotes differentiation; high dose (13 µM) initially increases viability, then alters sphingolipid metabolism. | [13][14] |
| Enteric Neurons (IM-FEN) | 25 µM | 0.5 - 24 hours | Induction of cytotoxicity and apoptosis (caspase 3/7 activation). | [9] |
Table 2: In Vivo Applications of this compound
| Animal Model | Route of Administration | Dosage | Observed Effects | Reference(s) |
| Mouse | Intraperitoneal injection | Not specified in detail | Cognitive and motor impairments, deficits in brain insulin/IGF signaling. | [15] |
Note: Detailed in vivo protocols for this compound administration are less commonly published. Researchers should perform dose-response studies to determine the optimal concentration for their specific animal model and research question.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (crystalline solid)
-
Ethanol, DMSO, or dimethyl formamide (B127407) (organic solvents)
-
Inert gas (e.g., nitrogen or argon)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound crystalline solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of organic solvent (e.g., ethanol, DMSO) to achieve the desired stock concentration (e.g., 20 mg/mL).[4]
-
Purge the tube with an inert gas to prevent oxidation.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[15] Avoid repeated freeze-thaw cycles.
Note on Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. To prepare a working solution in cell culture medium, first dissolve the this compound in an organic solvent like ethanol, and then dilute it with the aqueous buffer of choice. A 1:1 solution of ethanol:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL. It is not recommended to store the aqueous solution for more than one day.[4]
Protocol 2: Treatment of Neuronal Cells with this compound
Materials:
-
Neuronal cell line of interest (e.g., SH-SY5Y, primary cortical neurons)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (the same organic solvent used for the stock solution)
-
Sterile culture plates or flasks
Procedure:
-
Plate the neuronal cells at the desired density in sterile culture plates or flasks and allow them to adhere and grow according to standard protocols for the specific cell line.
-
Prepare the this compound working solution by diluting the stock solution in complete cell culture medium to the desired final concentration (e.g., 10-50 µM). Also, prepare a vehicle control by adding the same volume of the organic solvent to the culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing either the this compound working solution or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with downstream assays to assess the effects of this compound (e.g., MTT assay, caspase activity assay, Western blotting).
Protocol 3: MTT Assay for Cell Viability
Materials:
-
This compound-treated and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following treatment with this compound (as in Protocol 2), add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of each well by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Caspase-3 Activity Assay (Colorimetric)
Materials:
-
This compound-treated and control cells
-
Cell lysis buffer
-
Protein quantification assay (e.g., Bradford or BCA)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer
-
Microplate reader
Procedure:
-
Harvest the treated and control cells and wash them with ice-cold PBS.
-
Lyse the cells in cell lysis buffer on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add assay buffer to each well.
-
Add the caspase-3 substrate (Ac-DEVD-pNA) to each well to a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The caspase-3 activity is proportional to the colorimetric signal.
Protocol 5: Western Blot Analysis for Apoptotic Markers
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell lysates and determine protein concentration as described in Protocol 4.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., cleaved caspase-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein expression.
Visualizations
Caption: this compound-induced intrinsic apoptosis pathway.
Caption: General experimental workflow for in vitro studies.
Caption: Overview of key signaling pathways affected by this compound.
References
- 1. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide and neurodegeneration: Susceptibility of neurons and oligodendrocytes to cell damage and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Mechanisms of Ceramide-Mediated Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. TUNEL Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Ceramide induces neuronal apoptosis through the caspase-9/caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High Dose this compound-Induced Response in Embryonic Hippocampal Cells [mdpi.com]
- 14. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: C6 Ceramide as a Tool to Study Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramides are central bioactive sphingolipids that function as critical second messengers in a myriad of cellular processes, including proliferation, differentiation, cell death (apoptosis), and stress responses.[1] The study of these pathways has been historically challenging due to the hydrophobic nature of long-chain ceramides. C6 ceramide (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable, short-chain analog of natural ceramides.[2] Its shorter acyl chain allows it to readily cross cell membranes, making it an invaluable tool for researchers to mimic the effects of endogenous ceramide accumulation and investigate the intricate network of sphingolipid metabolism and signaling.[3]
Once inside the cell, this compound can directly activate downstream signaling cascades or be metabolized through various pathways, including the salvage pathway, where it is broken down and its sphingosine (B13886) backbone is used to generate endogenous long-chain ceramides.[2][4] This allows for the study of both the direct effects of ceramide and the downstream consequences of its metabolism. These application notes provide an overview of this compound's use, quantitative data on its effects, and detailed protocols for its application in cell-based assays.
Signaling Pathways Involving this compound
This compound is known to modulate several key signaling pathways, primarily those leading to apoptosis and cell cycle arrest. It can directly interact with and modulate the activity of various kinases and phosphatases.[5]
One of the primary mechanisms of this compound-induced apoptosis involves the mitochondrial pathway.[6] It promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases.[6][7] this compound can activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and p38 MAPK, which in turn can phosphorylate and regulate members of the Bcl-2 family of proteins, further promoting apoptosis.[6][8] Additionally, ceramide can activate protein phosphatase 2A (PP2A), which dephosphorylates and inactivates pro-survival proteins such as Akt.[7][9]
Exogenously supplied this compound is also a substrate for enzymes within the sphingolipid metabolic network. It can be converted to C6-glucosylceramide or C6-sphingomyelin, or it can be deacylated by ceramidases to yield sphingosine.[10] This sphingosine can then be re-acylated by ceramide synthases (CerS) to form endogenous long-chain ceramides, a process known as the salvage pathway.[4] This metabolic processing is a key aspect of its utility as a research tool, allowing scientists to trace the flow of sphingolipid intermediates.
Data Presentation: Quantitative Effects of this compound
The cellular response to this compound is highly dependent on the cell type, concentration, and duration of treatment. Below are tables summarizing the quantitative effects of this compound on cell viability in various cell lines as reported in the literature.
Table 1: Effect of this compound on Cell Viability in Keratinocytes and Cutaneous T Cell Lymphoma (CTCL) Cell Lines [9]
| Cell Line | Concentration (µM) | Duration (h) | Reduction in Cell Viability (%) |
| HaCaT Keratinocytes | 25 | 24 | 37.5 |
| 100 | 24 | 51.5 | |
| Primary Keratinocytes | 25 | 24 | 28.8 |
| 100 | 24 | 38.2 | |
| MyLa CTCL Cells | 25 | 6 | 21.4 |
| 25 | 16 | 46.7 | |
| 25 | 24 | 63.9 | |
| 100 | 6 | 51.1 | |
| 100 | 16 | 82.1 | |
| 100 | 24 | 87.0 | |
| HuT78 CTCL Cells | 25 | 6 | 21.4 |
| 25 | 16 | 46.7 | |
| 25 | 24 | 63.9 | |
| 100 | 6 | 52.4 | |
| 100 | 16 | 77.1 | |
| 100 | 24 | 79.8 |
Table 2: Effect of this compound on Kupffer Cell (KC) Viability [11]
| Concentration (µM) | Duration (h) | Reduction in Cell Viability (%) |
| Up to 10 | 2 | No significant effect |
| 20 | 2 | 10 |
| 30 | 2 | 49 |
Experimental Protocols
The following are detailed protocols for common experiments utilizing this compound. A general experimental workflow is depicted below.
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol determines the cytotoxic effects of this compound by measuring the metabolic activity of viable cells.[12]
Materials:
-
This compound (N-hexanoyl-D-erythro-sphingosine)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[12]
-
Treatment:
-
Prepare a stock solution of this compound (e.g., 10-20 mM) in a suitable solvent like DMSO.[13]
-
Dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the fresh medium containing the desired this compound concentration. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on a plate shaker for 5-10 minutes.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Protocol 2: Analysis of Apoptosis by Flow Cytometry (PI Staining)
This protocol assesses apoptosis by quantifying the sub-G1 cell population, which represents cells with fragmented DNA.[14]
Materials:
-
This compound
-
Cell line of interest (suspension or adherent)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Hypotonic fluorochrome solution: 0.1% Triton X-100, 50 µg/mL Propidium Iodide (PI), and 0.1% sodium citrate (B86180) in sterile water.[3]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24, 48, 72 hours).[14]
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation at 300 x g for 10 minutes.[3]
-
Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash the plate with PBS, and detach the adherent cells using trypsin. Combine the detached cells with the collected medium, then centrifuge.
-
-
Washing: Wash the cell pellet twice with cold PBS.[3]
-
Staining: Resuspend the cell pellet in 0.4 mL of the hypotonic fluorochrome solution.[3]
-
Incubation: Incubate the cells in the dark at 4°C for at least 30 minutes before analysis.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Gate on the cell population and acquire data for the PI signal (typically using the FL2 or PE channel). The sub-G1 peak, which appears to the left of the G1 peak on the DNA content histogram, represents the apoptotic cell population.[14]
Protocol 3: Sphingolipid Extraction for LC-MS/MS Analysis
This protocol provides a general method for extracting sphingolipids from cultured cells for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Treated and control cell pellets
-
Internal standards for sphingolipids (e.g., C17-sphingosine, C12:0-ceramide)[15]
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Water (HPLC grade)
-
Glass vials
-
Centrifuge
Procedure:
-
Cell Harvesting: Harvest cells as described in Protocol 2, Step 2. Wash the cell pellet with ice-cold PBS and determine the cell number or protein concentration for normalization.
-
Spiking Internal Standards: Add a known amount of an appropriate internal standard mixture to the cell pellet.[15] This is crucial for accurate quantification.
-
Lipid Extraction (Folch Method adaptation):
-
Add 5 volumes of a chloroform:methanol (2:1, v/v) solution to the cell pellet.[16]
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Add water to the mixture to induce phase separation (final ratio of chloroform:methanol:water should be approximately 8:4:3).
-
Vortex again and then centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the phases.[16]
-
-
Collection of Lipid Phase: The lower organic phase contains the lipids, including ceramides.[16] Carefully collect this lower phase using a glass Pasteur pipette and transfer it to a new clean glass vial.
-
Drying and Reconstitution: Evaporate the solvent from the collected lipid phase under a stream of nitrogen gas. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Analysis: Analyze the sample using an established LC-MS/MS method for sphingolipid profiling.[15][17] This allows for the identification and quantification of this compound and its various metabolites, such as endogenous long-chain ceramides, sphingosine, and glucosylceramides.
References
- 1. Ceramide as a Promising Tool for Diagnosis and Treatment of Clinical Diseases: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Dose this compound-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Measuring C6 Ceramide-Induced Caspase Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing in vitro assays for the measurement of caspase activation induced by C6 ceramide, a key signaling lipid involved in apoptosis. Detailed protocols for key experimental assays are provided, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.
Introduction to this compound and Apoptosis
Ceramides are bioactive sphingolipids that act as second messengers in a variety of cellular processes, including the regulation of cell growth, differentiation, and programmed cell death (apoptosis).[1][2] Short-chain, cell-permeable ceramide analogs, such as this compound, are widely used to mimic endogenous ceramide and induce apoptosis in various cell lines.[1] The induction of apoptosis by this compound is a critical area of study in cancer research and drug development, as it can trigger cell death in tumor cells.[2][3] A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases, which execute the cell death program.[4][5] Therefore, measuring caspase activation is a key method for quantifying the apoptotic effects of this compound.
This compound-Induced Signaling Pathway
This compound initiates a signaling cascade that culminates in the activation of executioner caspases, such as caspase-3 and caspase-7.[1][6] This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that this compound can induce the release of cytochrome c from the mitochondria, which then activates caspase-9, an initiator caspase of the intrinsic pathway.[1][6] Additionally, this compound has been shown to induce the cleavage and activation of caspase-8, the primary initiator caspase of the extrinsic pathway.[7][8] Both pathways converge on the activation of caspase-3, which then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7][9]
Caption: this compound-Induced Apoptotic Signaling Pathway.
Key In Vitro Assays for Measuring Caspase Activation
Several robust in vitro methods are available to measure this compound-induced caspase activation. The choice of assay depends on the specific research question, desired throughput, and available instrumentation.
-
Caspase Activity Assays (Colorimetric, Fluorometric, and Luminometric): These assays directly measure the enzymatic activity of caspases, primarily the executioner caspases-3 and -7, which recognize the DEVD peptide sequence.[10][11][12]
-
Western Blotting for Cleaved Caspases: This technique detects the active, cleaved forms of caspases, providing a direct visualization of caspase activation.[4][9][13]
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface, an early event in apoptosis that is downstream of caspase activation.[14][15][16]
Caption: General Experimental Workflow for Caspase Assays.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different treatment conditions.
Table 1: this compound-Induced Caspase-3/7 Activity
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Increase in Caspase-3/7 Activity (vs. Control) |
| K562 | 25 | 24 | ~2.5[8] |
| HCT116 | 50 | 48 | Data Not Specified[1] |
| OVCAR-3 | 50 | 48 | Data Not Specified[1] |
| HTB12 | 50 | 48 | ~3.0[2] |
| Rice Protoplasts | 10 | 24 | ~2.0[17] |
Table 2: this compound-Induced Apoptosis (Annexin V Positive Cells)
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | % Annexin V Positive Cells |
| K562 | 25 | 48 | ~40%[7][8] |
| K562 | 50 | 72 | Nearly 100%[7] |
| HN9.10e | 13 | 24 | ~15%[3] |
Experimental Protocols
Protocol 1: Colorimetric Caspase-3/7 Activity Assay
This protocol is based on the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA, by active caspase-3/7, which releases the chromophore p-nitroaniline (pNA).[10][12]
Materials:
-
Cells of interest
-
This compound (N-hexanoyl-D-erythro-sphingosine)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-3/7 colorimetric substrate (e.g., Ac-DEVD-pNA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
After treatment, centrifuge the plate and carefully remove the supernatant.
-
Wash the cells once with cold PBS.
-
Add 50-100 µL of cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Add the caspase-3/7 substrate solution to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold increase in caspase-3/7 activity by normalizing the absorbance of the treated samples to the vehicle control.
Protocol 2: Western Blotting for Cleaved Caspase-3
This protocol allows for the specific detection of the active (cleaved) form of caspase-3.[4][9][13]
Materials:
-
Treated and control cell pellets
-
RIPA Lysis Buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3 (Asp175)
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 12-15% gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.[14][15][16][18]
Materials:
-
Treated and control cells in suspension
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound. Include untreated and positive controls.
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry immediately (within 1 hour).
-
Use appropriate controls to set up compensation and quadrants for data analysis. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Caption: Logical Relationship of Assays to Apoptotic Events.
References
- 1. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ordering of ceramide formation, caspase activation, and Bax/Bcl-2 expression during etoposide-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 10. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 11. Amplite® Colorimetric Caspase 3/7 Assay Kit *Yellow Color* | AAT Bioquest [aatbio.com]
- 12. GSI Caspase 3/7 Colorimetric Assay Kit [genorise.com]
- 13. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 17. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: C6 Ceramide in the Study of Autophagy and Mitophagy
Introduction
C6 ceramide (N-hexanoyl-D-sphingosine) is a cell-permeable, short-chain synthetic analog of ceramide, a central bioactive sphingolipid.[1][2] In cellular biology, ceramide acts as a critical second messenger involved in a myriad of cellular processes, including cell cycle arrest, apoptosis, senescence, and autophagy.[1][3][4] Due to its short acyl chain, this compound readily integrates into cellular membranes, where it can be metabolized into long-chain ceramides (B1148491) or directly influence signaling pathways, making it an invaluable tool for researchers studying ceramide-dependent cellular events.[5][6][7]
These notes provide an overview of the application of this compound in the specific fields of autophagy and mitophagy, detailing its mechanisms of action, providing quantitative data from various studies, and offering detailed protocols for experimental validation.
Mechanism of Action in Autophagy and Mitophagy
This compound induces autophagy and mitophagy through several interconnected signaling pathways:
-
JNK-Dependent Dissociation of the Beclin 1-Bcl-2 Complex : A primary mechanism by which this compound induces autophagy is through the activation of the c-Jun N-terminal kinase 1 (JNK1).[8][9] Activated JNK1 phosphorylates the anti-apoptotic protein Bcl-2 at multiple sites (Thr69, Ser70, and Ser87) within its unstructured loop.[8][9] This phosphorylation event disrupts the inhibitory interaction between Bcl-2 and Beclin 1, a core component of the Class III PI3K complex essential for autophagosome nucleation.[8][9][10] The liberation of Beclin 1 allows it to initiate the formation of the autophagosome.[5]
-
Inhibition of Akt/mTOR Pathway : Ceramide can interfere with the pro-survival Akt/mTOR signaling pathway.[1][5] The mTOR complex 1 (mTORC1) is a major negative regulator of autophagy. By inhibiting Akt and subsequently mTOR, this compound mimics a state of nutrient starvation, thereby relieving the inhibitory brake on the autophagy machinery.[5]
-
Direct Mitochondrial Targeting and Mitophagy Induction : this compound and its metabolites can accumulate in the mitochondrial outer membrane.[3][11][12] This accumulation acts as a signal for the selective removal of damaged mitochondria, a process known as mitophagy.[3][11][12] Mitochondrial ceramide has been shown to function as a receptor for the lipidated form of LC3 (LC3-II), directly recruiting the autophagosome to the mitochondrial surface for engulfment and subsequent lysosomal degradation.[3][13] This process is often linked to Drp1-dependent mitochondrial fission.[3]
Signaling Pathway Diagram
Caption: this compound signaling pathways in autophagy and mitophagy.
Quantitative Data Summary
The effective concentration and treatment duration of this compound can vary significantly depending on the cell type and the specific endpoint being measured. The following table summarizes conditions used in various studies.
| Cell Line | This compound Concentration | Treatment Duration | Key Observation | Reference |
| HepG2 (Hepatocarcinoma) | 12 µM - 47 µM | 6 - 24 hours | Increased LC3-II levels and autophagic vacuole accumulation. | [2] |
| LS174T (Colorectal Cancer) | 12 µM | 24 hours | Increased LC3-II levels, indicating autophagy induction. | [2] |
| K562 (CML) | 25 µM | Not specified | Induced JNK activation and c-JUN phosphorylation. | [14] |
| NRK (Normal Rat Kidney) | 10 µM | 30 - 36 minutes | Altered Golgi apparatus stability, a process linked to autophagy. | [15] |
| Arabidopsis Protoplasts | 100 µM | 12 hours | Increased number of GFP-ATG8e labeled autophagosomes. | [16] |
| HN9.10e (Hippocampal) | 0.1 µM - 13 µM | 48 hours | High doses (13 µM) influenced mitochondrial membrane potential. | [7] |
Experimental Protocols
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects.
Protocol 1: Western Blotting for Autophagy Markers (LC3-I/II Conversion)
This protocol is used to quantify the conversion of LC3-I to its lipidated, autophagosome-associated form, LC3-II, which is a hallmark of autophagy induction.
1. Cell Culture and Treatment: a. Plate cells (e.g., HepG2) in 6-well plates to achieve 70-80% confluency on the day of treatment. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with the desired concentration of this compound (e.g., 20-50 µM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., serum starvation). d. Optional (for Autophagic Flux): In a parallel set of wells, co-treat with a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (50 µM) for the last 2-4 hours of the this compound treatment. This will block the degradation of autophagosomes and allow for the measurement of autophagic flux.[17][18]
2. Cell Lysis: a. Aspirate the culture medium and wash cells twice with ice-cold 1X PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][18][19] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 15-30 minutes with periodic vortexing. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting: a. Load 20-40 µg of total protein per lane on a 15% or 4-20% gradient SDS-PAGE gel.[2][18] A higher percentage gel provides better resolution for the small LC3 proteins. b. Transfer the proteins to a 0.2 µm PVDF membrane.[18] c. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[2][18] d. Incubate the membrane with a primary antibody against LC3B (typically 1:1000 dilution) overnight at 4°C with gentle agitation.[2] e. Wash the membrane three times for 10 minutes each with TBST. f. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000 - 1:10000) for 1 hour at room temperature. g. Wash the membrane again as in step 3e. h. Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system. LC3-I appears at ~16-18 kDa and LC3-II at ~14-16 kDa.[18] i. Re-probe the membrane for a loading control, such as β-actin or GAPDH.
Protocol 2: Fluorescence Microscopy for Mitophagy Assessment using mt-Keima
This protocol utilizes the pH-sensitive fluorescent protein mt-Keima to specifically monitor the delivery of mitochondria to the acidic lysosomal compartment.[20][21][22][23]
1. Cell Transfection and Treatment: a. Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes or coverslips suitable for microscopy. b. Transfect cells with a plasmid encoding mt-Keima (mitochondria-targeted Keima) using a suitable transfection reagent. Allow 24-48 hours for protein expression. c. Treat the mt-Keima expressing cells with this compound at the desired concentration and for the appropriate duration. Include vehicle and positive controls (e.g., Oligomycin/Antimycin A).
2. Live-Cell Imaging and Analysis: a. Mount the live cells on a confocal microscope equipped with an environmental chamber (37°C, 5% CO2). b. mt-Keima has a bimodal excitation spectrum.[21][24] Acquire two images sequentially: i. Neutral pH (Mitochondria in cytosol): Excite at ~440-458 nm (blue/green laser). ii. Acidic pH (Mitochondria in lysosomes): Excite at ~561-586 nm (yellow/red laser). iii. Collect emission for both channels at >620 nm.[22][23] c. Healthy mitochondria will fluoresce strongly when excited at 458 nm, while mitochondria that have been delivered to lysosomes (mitolysosomes) will fluoresce strongly when excited at 561 nm. d. Quantification: Mitophagy can be quantified by creating a ratiometric image (561 nm signal / 458 nm signal). An increase in the ratio or the appearance of distinct red-only puncta indicates an increase in mitophagy.[21] Analyze multiple fields of view per condition to determine the average number or area of mitophagic puncta per cell.
References
- 1. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide induced mitophagy and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-induced autophagy: to junk or to protect cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High Dose this compound-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of JNK1-dependent Bcl-2 phosphorylation in ceramide-induced macroautophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of JNK1-dependent Bcl-2 Phosphorylation in Ceramide-induced Macroautophagy [periodicos.capes.gov.br]
- 11. The Role of Ceramide Metabolism and Signaling in the Regulation of Mitophagy and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide accumulation induces mitophagy and impairs β-oxidation in PINK1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. resources.novusbio.com [resources.novusbio.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. Methods for Monitoring Mitophagy Using mt-Keima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring in vivo mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Evaluating mitophagy in embryonic stem cells by using fluorescence-based imaging [frontiersin.org]
- 24. Assessment of mitophagy in mt‐Keima Drosophila revealed an essential role of the PINK1‐Parkin pathway in mitophagy induction in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: C6 Ceramide in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 ceramide. The information addresses common challenges related to its solubility in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution in my aqueous cell culture medium?
A1: this compound is a lipophilic molecule with inherently low solubility in aqueous solutions. Precipitation is a common issue and can be attributed to several factors:
-
Concentration: The concentration of this compound may have exceeded its solubility limit in the aqueous environment.
-
Solvent Shock: Introducing a concentrated stock of this compound in an organic solvent directly into the aqueous medium can cause it to "crash out" of solution due to the rapid change in polarity.
-
Temperature: Temperature fluctuations can affect the solubility of lipids. A decrease in temperature can lead to precipitation.
-
Serum Content: The absence or low concentration of serum in the culture medium can increase the likelihood of precipitation. Serum proteins, such as albumin, act as carriers for lipids, enhancing their solubility.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: this compound is readily soluble in several organic solvents. The most commonly used solvents for preparing stock solutions for cell culture experiments are Dimethyl Sulfoxide (DMSO) and ethanol (B145695).[1] It is also soluble in dimethylformamide (DMF).[1]
Q3: What is the recommended method for diluting a this compound stock solution into my cell culture medium?
A3: To minimize precipitation, it is crucial to dilute the concentrated organic stock solution properly. A stepwise dilution is recommended. First, dilute the stock solution into a small volume of serum-containing medium or a solution containing a carrier molecule like bovine serum albumin (BSA). This intermediate dilution can then be added to the final volume of the cell culture medium. It is also advisable to warm the medium to 37°C and to gently mix during the addition of the ceramide solution.
Q4: How can I increase the solubility and delivery of this compound to my cells in culture?
A4: Several methods can be employed to enhance the solubility and cellular uptake of this compound:
-
Co-solvents: Formulations including co-solvents like PEG300 and Tween-80 can improve solubility.[2]
-
Complexation with Bovine Serum Albumin (BSA): Complexing this compound with fatty acid-free BSA can significantly improve its stability and delivery in aqueous solutions.
-
Liposomal Formulations: Encapsulating this compound into nanoliposomes is an effective method for in vitro and in vivo delivery, improving bioavailability and reducing potential toxicity.[3][4][5]
-
Complexation with Cholesteryl Phosphocholine (CholPC): Forming fluid bilayers with CholPC provides a potent, solvent-free method for delivering this compound to cells.[6][7]
-
Cyclodextrins: Using cyclodextrins, such as SBE-β-CD, can also enhance the solubility of this compound in aqueous solutions.[2]
Q5: What is the critical micelle concentration (CMC) of this compound and why is it important?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitate forms immediately upon adding this compound to the medium. | - Final concentration is too high.- "Solvent shock" from direct addition of concentrated stock. | - Reduce the final concentration of this compound.- Perform a serial dilution: first into a small volume of serum-containing medium, then into the final volume.- Gently warm the medium to 37°C before adding the ceramide solution. |
| Precipitate appears over time in the incubator. | - Temperature fluctuations.- Instability of the this compound solution. | - Ensure the incubator maintains a stable temperature.- Prepare fresh this compound dilutions for each experiment.- Consider using a carrier molecule like BSA to improve stability. |
| Low or no biological effect observed. | - Poor delivery of this compound to the cells due to precipitation or aggregation.- Degradation of this compound. | - Use a solubilization enhancement method (BSA, liposomes, CholPC).- Verify the final concentration of this compound in the medium.- Prepare fresh stock solutions and store them properly at -20°C or -80°C. |
| Cell toxicity observed in the vehicle control. | - The concentration of the organic solvent (e.g., DMSO, ethanol) is too high. | - Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic for your specific cell line (typically ≤ 0.1% v/v). |
Quantitative Data Summary
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 251.49 mM) | [2][8] |
| Ethanol | ~20-33 mg/mL | [1][9] |
| Dimethylformamide (DMF) | ~20-22 mg/mL | [1][9] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [1][9] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 6.29 mM) | [2][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 6.29 mM) | [2][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For long-term storage, -80°C is recommended.
Protocol 2: Preparation of this compound-BSA Complex
Materials:
-
This compound stock solution in ethanol (from Protocol 1)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate (B84403) Buffered Saline (PBS), sterile
-
Sterile conical tubes
Procedure:
-
Prepare a sterile solution of fatty acid-free BSA in PBS (e.g., 10% w/v).
-
In a sterile conical tube, add the desired volume of the BSA solution.
-
While vigorously vortexing the BSA solution, slowly add the ethanolic this compound stock solution dropwise. The molar ratio of BSA to this compound should be optimized for your specific application, but a 1:1 to 1:5 ratio is a common starting point.
-
Continue to vortex for an additional 1-2 minutes after adding the this compound.
-
Incubate the this compound-BSA complex at 37°C for 15-30 minutes to allow for stable complex formation.
-
This complex can now be added to your cell culture medium.
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound is a well-known inducer of apoptosis in various cell types. It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A common pathway involves the activation of caspase-8, which can then either directly activate effector caspases or cleave Bid to tBid, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the apoptosome and caspase-9. Both pathways converge on the activation of effector caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[6][10][11][12] this compound can also activate the JNK signaling pathway, which can contribute to the apoptotic process.[6]
This compound and Protein Phosphatase 2A (PP2A) Signaling
This compound can directly activate protein phosphatase 2A (PP2A), a major serine/threonine phosphatase.[13][14][15][16] This activation is thought to occur through the binding of this compound to the regulatory B subunit of the PP2A holoenzyme. Activated PP2A can then dephosphorylate and inactivate pro-survival kinases such as Akt.[11][12] The dephosphorylation of Akt can lead to downstream effects, including the modulation of transcription factors like c-Myc, ultimately contributing to the anti-proliferative and pro-apoptotic effects of this compound.
Experimental Workflow for this compound Treatment in Cell Culture
This workflow outlines the key steps for treating cultured cells with this compound and assessing its effects.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Determining the critical micelle concentration of a novel lipid-lowering agent, disodium ascorbyl phytostanyl phosphate (FM-VP4), using a fluorescence depolarization procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide-induced neuronal apoptosis is associated with dephosphorylation of Akt, BAD, FKHR, GSK-3beta, and induction of the mitochondrial-dependent intrinsic caspase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ceramide produces apoptosis through induction of p27(kip1) by protein phosphatase 2A-dependent Akt dephosphorylation in PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide mediates vascular dysfunction in diet-induced obesity by PP2A-mediated dephosphorylation of the eNOS-Akt complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nanoscience.com [nanoscience.com]
- 15. Molecular self-assembly and applications of designer peptide amphiphiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Ceramide-Activated Protein Phosphatase (CAPP) involvement in insulin resistance via Akt, SRp40, and RNA splicing in L6 skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C6 Ceramide Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 ceramide in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration range for this compound in cell viability assays?
A1: The optimal concentration of this compound is highly cell-type dependent. However, a common starting point for dose-response experiments is a range from 1 µM to 100 µM.[1] Some studies have used concentrations as low as 0.1 µM and as high as 100 mM, so a broad initial screen is recommended.[2][3]
Q2: How long should I incubate my cells with this compound?
A2: Incubation times can vary significantly, typically ranging from 6 to 72 hours.[1][4] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to detect changes in cell viability and apoptosis. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and experimental question.
Q3: What solvent should I use to dissolve this compound, and what is the maximum final concentration in my cell culture medium?
A3: this compound is often dissolved in solvents like DMSO or ethanol. It is crucial to keep the final solvent concentration in the cell culture medium as low as possible to avoid solvent-induced toxicity, typically not exceeding 0.5%. Always include a vehicle-only control in your experiments to account for any effects of the solvent.[5]
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
A4: Several factors could contribute to a lack of response:
-
Concentration and Incubation Time: The concentration may be too low, or the incubation time too short for your specific cell line.[6]
-
Cell Line Resistance: Some cell lines exhibit inherent or acquired resistance to ceramide-induced apoptosis.[7]
-
Improper Dissolving: this compound may not have been properly dissolved, leading to an inaccurate final concentration.[6]
-
Degradation: this compound solutions can degrade if not stored correctly. It is advisable to prepare fresh dilutions for each experiment and store stock solutions at -20°C or lower, protected from light.[5]
Q5: I am observing high levels of cell death that does not appear to be apoptosis. What could be the cause?
A5: High concentrations of this compound can induce necrosis rather than apoptosis.[5][8] This can be distinguished by assays that measure membrane integrity, such as the LDH release assay. If you suspect necrosis, try lowering the this compound concentration and reducing the incubation time.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or No Observable Effect | - Concentration too low. - Incubation time too short. - Improper dissolution of this compound. - Cell line resistance. | - Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours). - Ensure complete dissolution of this compound in the appropriate solvent before diluting in culture medium. - Research the known sensitivity of your cell line to ceramide. |
| High Background in Viability Assay | - Contamination of cell culture. - High inherent metabolic activity of cells. - Interference from serum in the medium. | - Regularly check for and address any microbial contamination. - Optimize cell seeding density to ensure cells are in the exponential growth phase. - For some assays, it may be necessary to use serum-free medium during the assay incubation period. |
| Discrepancy Between Different Viability Assays | - Assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | - Use multiple, complementary assays to get a comprehensive view of cell health. For example, combine an MTT assay (metabolic activity) with an LDH assay (membrane integrity) and an Annexin V assay (apoptosis). |
| Solvent-Induced Toxicity | - Final solvent concentration is too high. | - Include a vehicle-only control. - Keep the final solvent concentration below 0.5%.[5] |
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| 4T1 | Breast Cancer | 33.83 | 24 | [7] |
| 4T1 | Breast Cancer | 17.17 | 48 | [7] |
| C6 | Glioma | 32.7 | 24 | [9] |
| MCF-7/Adr | Breast Cancer | 19.9 | Not Specified | [6] |
| SK-BR-3 | Breast Cancer | 15.9 | Not Specified | [6] |
Table 2: Example Concentration and Time-Course Effects of this compound
| Cell Line | Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| K562 | 25 | 24, 48, 72 | Increased apoptosis | [4] |
| HaCaT | 25 | 24 | 37.5% reduction in cell viability | [1] |
| MyLa | 25 | 24 | 67.3% reduction in cell viability | [1] |
| HuT78 | 25 | 24 | 56.2% reduction in cell viability | [1] |
| HSC-3 | 10 | 24 | 44% reduction in viability | [10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2][12]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
LDH Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity and necrosis.[15][16]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[16][17]
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.[18][19]
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound.
-
Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: this compound Signaling Pathway in Apoptosis.
Caption: Experimental Workflow for this compound Optimization.
Caption: Troubleshooting Decision Tree for this compound.
References
- 1. This compound (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
- 3. High Dose this compound-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Solid tumor treatment via augmentation of bioactive this compound levels with thermally ablative focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. protocols.io [protocols.io]
- 15. scientificlabs.co.uk [scientificlabs.co.uk]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent C6 ceramide precipitation in media
Welcome to the technical support center for C6 ceramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in media.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my cell culture media?
A1: this compound is a lipophilic molecule with very low solubility in aqueous solutions like cell culture media. Precipitation occurs when its concentration exceeds its solubility limit. This is often caused by improper dissolution and dilution techniques, the absence of carrier proteins (like albumin in serum), and temperature fluctuations.[1][2][3]
Q2: What is the best solvent for dissolving this compound?
A2: this compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4] For cell culture applications, it is crucial to first prepare a concentrated stock solution in one of these solvents before diluting it into your aqueous media. The final concentration of the organic solvent in the culture should be kept to a minimum (typically ≤0.1%) to avoid cytotoxicity.[5]
Q3: Can I dissolve this compound directly in PBS or media?
A3: Direct dissolution in aqueous buffers is not recommended. The solubility of this compound in aqueous solutions is very low, and attempting to dissolve it directly will likely lead to immediate precipitation and an inaccurate final concentration in your experiment.[4]
Q4: How does serum in the media affect this compound solubility?
A4: Serum, such as fetal bovine serum (FBS), contains proteins like albumin that act as carriers for lipids, significantly increasing the solubility and stability of this compound in culture media.[3] If you are using serum-free media, precipitation is more likely. In such cases, consider adding a carrier molecule like fatty acid-free bovine serum albumin (BSA).
Q5: My this compound has precipitated in the media. Can I still use it for my experiment?
A5: It is not advisable to use media with visible precipitate. The precipitate indicates that the actual concentration of soluble this compound is unknown and lower than intended. Furthermore, the precipitate itself can be cytotoxic or interfere with your experimental results.[3]
Troubleshooting Guide: this compound Precipitation
| Problem | Potential Cause | Recommended Solution |
| Visible precipitate immediately after adding this compound to media. | Improper Dilution: Adding the concentrated organic stock directly to the full volume of media can cause the lipid to "crash out" of solution. | Perform a serial dilution. First, pre-dilute the stock solution into a small volume of complete (serum-containing) media while gently vortexing. Then, add this intermediate dilution to the final volume of media.[3] |
| Precipitate forms over time during incubation. | Temperature Shift: Moving plates from a warm incubator to a cooler environment (e.g., a microscope stage) can cause less soluble components to precipitate. | Minimize temperature fluctuations. Allow plates to equilibrate to the ambient temperature before prolonged observation outside the incubator. |
| Media Evaporation: Evaporation from culture plates can increase the concentration of all media components, including this compound, leading to precipitation. | Ensure proper humidification in the incubator. Use culture plates with tight-fitting lids or seal the plates with parafilm for long-term experiments. | |
| Inconsistent experimental results. | Inaccurate Concentration: Precipitation leads to an unknown final concentration of soluble this compound. | Prepare fresh working solutions for each experiment. Do not use media with any visible precipitate. Consider alternative delivery methods for better bioavailability.[1] |
| Cell toxicity observed even at low this compound concentrations. | Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) may be too high for your cell line. | Ensure the final solvent concentration is non-toxic (typically ≤0.1%). Always include a vehicle control (media with the same final solvent concentration) in your experiments to assess solvent-specific effects.[5] |
Quantitative Data: this compound Solubility
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 251.49 mM) | [6] |
| Ethanol | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound (MW: 397.64 g/mol ), add 251.5 µL of DMSO).
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller volumes in amber tubes to avoid repeated freeze-thaw cycles and protect from light.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
This protocol describes the dilution of the this compound stock solution into cell culture media to a final concentration of 20 µM.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-dilution Step: In a sterile tube, add 198 µL of pre-warmed complete cell culture medium.
-
While gently vortexing the medium, add 2 µL of the 10 mM this compound stock solution to create a 100 µM intermediate solution.
-
Final Dilution: Add the desired volume of the 100 µM intermediate solution to the final volume of pre-warmed complete media to achieve the target concentration of 20 µM (e.g., add 2 mL of the 100 µM solution to 8 mL of media for a final volume of 10 mL).
-
Mix immediately by gently inverting the container. Do not vortex vigorously.
-
Add the final working solution to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the equivalent amount of DMSO to the cell culture medium (in this example, 0.2 µL of DMSO in 10 mL of media for a final concentration of 0.002%).
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptosis Signaling Pathway
This compound is a well-known inducer of apoptosis. One of the key mechanisms involves the activation of the JNK signaling pathway and the initiator caspase, Caspase-8, leading to the activation of executioner caspases and subsequent cell death.[7][8]
Caption: this compound-Induced Apoptosis Pathway.
This compound-Mediated Inhibition of the Akt Signaling Pathway
This compound can also promote apoptosis and inhibit cell proliferation by negatively regulating the pro-survival Akt signaling pathway. This can occur through the activation of protein phosphatase 2A (PP2A) or protein kinase C zeta (PKCζ), which in turn dephosphorylates and inactivates Akt.[9][10][11][12][13]
References
- 1. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ceramide Disables 3-Phosphoinositide Binding to the Pleckstrin Homology Domain of Protein Kinase B (PKB)/Akt by a PKCζ-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
C6 ceramide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of C6 ceramide. Find troubleshooting tips for common experimental issues and detailed protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C under desiccating conditions.[1] Under these conditions, it is stable for at least four years.[2][3]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethylformamide (DMF).[3] To prepare a stock solution, dissolve the crystalline solid in your chosen solvent. It is soluble at approximately 20 mg/mL in these solvents.[3] For sensitive cell lines, ethanol is often a preferred solvent.
Q3: What is the stability of this compound in different solvents?
A3: Stock solutions of this compound in organic solvents like DMSO can be stored at -20°C for up to one month, or at -80°C for up to six months.[4] It is important to minimize freeze-thaw cycles.
Q4: Can I store this compound in an aqueous solution?
A4: It is not recommended to store this compound in aqueous solutions for more than one day due to its limited stability and poor solubility in aqueous buffers.[3] For experiments requiring an aqueous solution, it is best to prepare it fresh by diluting an organic stock solution into the aqueous buffer immediately before use.[3]
Q5: My this compound is not dissolving properly in the cell culture medium. What should I do?
A5: this compound has poor water solubility.[5][6] To ensure it dissolves in your cell culture medium, first prepare a concentrated stock solution in an organic solvent like ethanol or DMSO.[3] Then, dilute this stock solution into your medium with vigorous vortexing or agitation. The final concentration of the organic solvent in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Metabolism of this compound by cells: Cells can metabolize this compound into other sphingolipids, altering its effective concentration and biological activity.[7] | 1. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store at -80°C for long-term use. 2. Be aware of the potential for metabolic conversion of this compound in your specific cell type. Consider using metabolic inhibitors if you need to study the direct effects of this compound. |
| Precipitation of this compound in cell culture medium | Poor solubility: The concentration of this compound in the final medium may be too high, or the dilution from the stock solution was not performed correctly. | 1. Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but not toxic to the cells. 2. Add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion. 3. Consider using a carrier molecule, such as cholesteryl phosphocholine, which has been shown to improve the delivery and potency of this compound compared to solvent-based methods.[1][8] |
| No observable effect in cells | 1. Inactive this compound: The compound may have degraded due to improper storage. 2. Insufficient concentration: The concentration used may be too low to elicit a response. 3. Cell-specific resistance: Some cell lines may be less sensitive to this compound. | 1. Use a fresh vial of this compound and prepare a new stock solution. 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations used in studies range from the low micromolar to 100 µM.[9] 3. Investigate the expression levels of enzymes involved in ceramide metabolism in your cell line, as higher expression of catabolizing enzymes can lead to resistance.[9] |
Quantitative Data Summary
Table 1: Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [2][3] |
| In DMSO | -20°C | 1 month | [4] |
| In DMSO | -80°C | 6 months | [4] |
| Aqueous Solution | Room Temperature / 4°C | Not recommended for > 24 hours | [3] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | ~20 mg/mL | [3] |
| DMSO | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3] |
| Ethanol:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of crystalline this compound to room temperature.
-
Under sterile conditions, add the appropriate volume of sterile, anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).
-
Cap the vial and vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]
Protocol 2: Treatment of Cultured Cells with this compound
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Warm the cell culture medium to 37°C.
-
Vortex the stock solution briefly.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while gently vortexing or swirling to prevent precipitation.
-
Immediately replace the existing medium in your cell culture plates with the freshly prepared this compound-containing medium.
-
Incubate the cells for the desired period.
Visualizations
Caption: this compound can induce cellular responses directly or via metabolic conversion.
Caption: A typical workflow for preparing and using this compound in cell culture experiments.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes with this compound.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rubusoside-assisted solubilization of poorly soluble C6-Ceramide for a pilot pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming C6 Ceramide Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming C6 ceramide resistance in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides actionable solutions.
Problem 1: Reduced or no cytotoxic effect of this compound on your cancer cell line.
Possible Cause 1: Intrinsic or acquired resistance to this compound.
How to Investigate:
-
Determine the IC50 Value: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line. Compare this value to published data for sensitive cell lines. High IC50 values may indicate resistance.
-
Assess Apoptosis: Measure markers of apoptosis, such as caspase-3 activation and DNA fragmentation (TUNEL assay), in response to this compound treatment. A lack of apoptotic induction suggests resistance.
Experimental Workflow to Characterize Resistance:
Caption: Initial workflow to confirm this compound resistance.
Possible Cause 2: Altered Sphingolipid Metabolism.
Cancer cells can develop resistance by metabolizing this compound into pro-survival molecules.
-
Conversion to Glucosylceramide (GC): The enzyme glucosylceramide synthase (GCS) can convert ceramide to GC, which has been linked to multidrug resistance.[1]
-
Hydrolysis to Sphingosine: Acid ceramidase (AC) can hydrolyze ceramide to sphingosine, which is then converted to the pro-survival molecule sphingosine-1-phosphate (S1P).
How to Investigate:
-
Measure Enzyme Activity: Perform enzyme activity assays for GCS and AC in your resistant cell line and compare to a sensitive control cell line.
-
Inhibit Key Enzymes: Treat resistant cells with inhibitors of GCS (e.g., D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, PDMP) or AC (e.g., DM102) in combination with this compound and assess for restored cytotoxicity.
Experimental Protocol: Glucosylceramide Synthase (GCS) Activity Assay
This protocol is adapted from published methods.
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Determine protein concentration of the lysate.
-
-
Enzymatic Reaction:
-
Incubate a defined amount of cell lysate with a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and UDP-glucose in a reaction buffer.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Lipid Extraction and Analysis:
-
Stop the reaction and extract lipids using a chloroform/methanol mixture.
-
Separate the lipids by thin-layer chromatography (TLC).
-
Visualize and quantify the fluorescently labeled glucosylceramide product using a fluorescence scanner.
-
Possible Cause 3: Increased Autophagy.
Autophagy can act as a pro-survival mechanism in cancer cells, helping them to withstand the stress induced by this compound.
How to Investigate:
-
Monitor Autophagic Flux: Measure the levels of autophagy markers LC3-II and p62/SQSTM1 by Western blot. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of increased autophagic flux. To confirm this, perform the assay in the presence and absence of a lysosomal inhibitor like chloroquine (B1663885) or bafilomycin A1. Accumulation of LC3-II in the presence of the inhibitor confirms increased flux.
-
Inhibit Autophagy: Treat resistant cells with autophagy inhibitors (e.g., 3-methyladenine, chloroquine) in combination with this compound and assess for enhanced cell death.
Experimental Protocol: Western Blot for LC3-II and p62
-
Treatment: Treat cells with this compound, with and without an autophagy inhibitor (e.g., chloroquine), for the desired time.
-
Protein Extraction: Lyse cells and determine protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3 and p62.
-
Use a suitable secondary antibody and detect the protein bands using an appropriate detection system.
-
Quantify band intensities and calculate the LC3-II/LC3-I ratio and relative p62 levels.
-
Possible Cause 4: Enhanced Drug Efflux.
Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.
How to Investigate:
-
Measure Efflux Pump Activity: Use a fluorescent substrate of P-glycoprotein, such as Rhodamine 123, to measure its efflux activity by flow cytometry. Reduced intracellular accumulation of the fluorescent substrate in resistant cells compared to sensitive cells indicates increased efflux.
-
Inhibit Efflux Pumps: Treat resistant cells with a P-glycoprotein inhibitor (e.g., verapamil, tamoxifen) in combination with this compound to see if sensitivity is restored.
-
Measure MDR1 Expression: Assess the mRNA and protein levels of MDR1 using qRT-PCR and Western blotting, respectively.
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for identifying resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in cancer cells?
A1: this compound is a synthetic, cell-permeable analog of the naturally occurring sphingolipid, ceramide. It induces apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and the mitochondrial apoptotic pathway.[2][3] It can also induce cell cycle arrest.
Signaling Pathway of this compound-Induced Apoptosis:
Caption: Simplified pathway of this compound-induced apoptosis.
Q2: Which cancer cell lines are known to be sensitive or resistant to this compound?
A2: Sensitivity to this compound varies among different cancer cell lines. The following table summarizes some reported IC50 values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sensitive | |||
| CaLo | Cervical Cancer | 2.5 | [1] |
| CasKi | Cervical Cancer | 2.5 | [1] |
| MDA-MB-231 | Breast Cancer | 5-10 | [4] |
| MCF-7 | Breast Cancer | 5-10 | [4] |
| SK-BR-3 | Breast Cancer | 5-10 | [4] |
| Resistant | |||
| ViBo | Cervical Cancer | 10 | [1] |
| 4T1 | Breast Cancer | High resistance | [5][6] |
Q3: How can I overcome this compound resistance in my experiments?
A3: Combination therapy is a promising strategy to overcome this compound resistance.
-
Inhibitors of Resistance Pathways: As detailed in the troubleshooting guide, combining this compound with inhibitors of GCS, AC, autophagy, or P-glycoprotein can restore sensitivity.
-
Conventional Chemotherapeutics: Combining this compound with traditional chemotherapy drugs can have synergistic effects.
Q4: What are some effective combination therapies with this compound?
A4: Several studies have shown synergistic effects when combining this compound with other anti-cancer agents.
Table 2: Synergistic Combinations with this compound
| Combination Agent | Cancer Type | Effect | Combination Index (CI) | Reference |
| Vinblastine | Hepatocarcinoma (HepG2), Colorectal Cancer (LS174T) | Synergistic increase in cell death | 0.24 and 0.47 (HepG2) | [7] |
| Doxorubicin | Pancreatic Cancer (L3.6), Breast Cancer (MCF-7) | Sensitizes cells to Doxorubicin-induced apoptosis | Not explicitly stated, but synergistic effects shown | [2] |
| Paclitaxel | Pancreatic Cancer (L3.6) | Significantly enhanced anti-tumor response | Not explicitly stated, but synergistic effects shown | [8] |
| DM102 (AC Inhibitor) | Breast Cancer (MDA-MB-231, MCF-7, SK-BR-3) | Synergistic decrease in viability | <0.5 | [4] |
| TSA (HDAC Inhibitor) | Ovarian Cancer (CaOV3) | Enhanced TSA-induced cell death; IC50 of TSA dropped from 414.3 ng/ml to 51.2 ng/ml in the presence of 10 µg/ml C6-ceramide. | Not explicitly stated, but synergistic effects shown | [9] |
A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Workflow for Testing Combination Therapies:
Caption: Workflow for evaluating synergistic effects of combination therapies.
Q5: Are there any alternative delivery methods for this compound to enhance its efficacy?
A5: Yes, nanoliposomal formulations of this compound have been developed to improve its delivery and bioavailability. These formulations can enhance the anti-cancer activity of this compound, especially when used in combination therapies.
Detailed Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.
-
Induce Apoptosis: Treat your cells with this compound or your experimental compounds. Include a negative control (untreated cells) and a positive control (e.g., staurosporine).
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a chilled lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Caspase Assay:
-
In a 96-well plate, add an equal amount of protein from each lysate to separate wells.
-
Add a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This is a general protocol for detecting DNA fragmentation in apoptotic cells.
-
Cell Preparation:
-
Grow cells on coverslips or in chamber slides.
-
Treat cells to induce apoptosis.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a solution containing Triton X-100 or a similar detergent.
-
-
TUNEL Reaction:
-
Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP).
-
-
Detection:
-
If using a hapten-labeled dUTP (like Br-dUTP), incubate with a fluorescently labeled antibody against the hapten.
-
If using a fluorescently labeled dUTP, you can proceed directly to imaging.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with a DNA dye like DAPI or Hoechst.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
Acid Ceramidase (AC) Activity Assay (Fluorometric)
This is a generalized protocol based on available literature.
-
Cell Lysate Preparation: Prepare cell lysates as described for the caspase-3 assay.
-
Enzymatic Reaction:
-
In a 96-well plate, incubate the cell lysate with a fluorogenic ceramide substrate (e.g., a Bodipy-labeled ceramide analog) in an acidic buffer (pH 4.5).
-
-
Extraction and Detection:
-
After incubation, stop the reaction and extract the lipids.
-
The fluorescent fatty acid product is then quantified using HPLC with a fluorescence detector. The amount of fluorescent product is proportional to the AC activity.
-
References
- 1. Resistance to the antiproliferative effect induced by a short-chain ceramide is associated with an increase of glucosylceramide synthase, P-glycoprotein, and multidrug-resistance gene-1 in cervical cancer cells. | Sigma-Aldrich [merckmillipore.com]
- 2. Exogenous cell-permeable this compound sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid tumor treatment via augmentation of bioactive this compound levels with thermally ablative focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Tumor Treatment via Augmentation of Bioactive this compound Levels with Thermally Ablative Focused Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing C6 Ceramide Bioavailability with Cholesteryl Phosphocholine
Welcome to the technical support center for utilizing Cholesteryl Phosphocholine (CholPC) to enhance the bioavailability and efficacy of C6 ceramide in your research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a this compound/Cholesteryl Phosphocholine (C6-Cer/CholPC) complex over traditional solvent-based delivery methods?
A1: The primary advantage is significantly enhanced biological activity. C6-Cer/CholPC complexes provide a solvent-free delivery system that increases the bioavailability of this compound to cells in culture.[1][2] This formulation leads to more potent effects, such as inhibition of cell proliferation and induction of apoptosis, compared to this compound dissolved in solvents like DMSO.[1][2]
Q2: How does Cholesteryl Phosphocholine facilitate the delivery of this compound?
A2: this compound is a very hydrophobic molecule, making it difficult to deliver efficiently to cells in an aqueous environment.[1][2] Cholesteryl Phosphocholine can form fluid bilayers with this compound.[1][2] These bilayers act as a stable, solvent-free vehicle to effectively deliver the this compound to the cell membrane.
Q3: Will the Cholesteryl Phosphocholine in the formulation exert its own biological effects on my cells?
A3: Studies have shown that while some CholPC is taken up by cells and partially hydrolyzed to cholesterol, the antiproliferative and apoptotic effects observed are attributable to the this compound, not the CholPC or the resulting free cholesterol.[1][2]
Q4: Can this delivery method be used for other types of ceramides?
A4: The formulation has been shown to be effective for L-erythro-C6-Cer and D-erythro-C6-dihydroCer.[1][2] It is suggested that this method may also be useful for longer-chain ceramides, which are even more hydrophobic.[1][2]
Q5: What are the key signaling pathways affected by this compound delivered via CholPC?
A5: this compound is a bioactive lipid that acts as a second messenger, influencing several critical cellular signaling pathways. These include pathways that regulate:
-
Apoptosis: this compound can induce apoptosis through both mitochondrial and death-receptor-mediated pathways.[3] It can promote the oligomerization of pro-apoptotic Bcl-2 family proteins and the formation of ceramide channels in the mitochondrial outer membrane.[3]
-
Cell Cycle Arrest: It can cause G0/G1 cell cycle arrest by enhancing the association of p21 with CDK2, which in turn activates the Rb protein.[3]
-
Stress-Activated Protein Kinases (SAPKs): this compound can activate c-JNK and p38 MAPK, which are involved in regulating apoptosis.[3]
-
Protein Phosphatases: Ceramides can influence the activity of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), which are key regulators of cell cycle and apoptosis.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or inconsistent biological effect of C6-Cer/CholPC. | Improper formation of the C6-Cer/CholPC bilayers. | Ensure that the this compound and Cholesteryl Phosphocholine are properly mixed and hydrated to form stable bilayers. Refer to the detailed experimental protocol for vesicle formation. |
| Cell line insensitivity. | Different cell lines may exhibit varying sensitivity to this compound. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line. | |
| Precipitation observed in the culture medium. | Instability of the C6-Cer/CholPC complex. | While this formulation is designed to prevent precipitation, improper preparation can lead to instability. Ensure the molar ratio of this compound to CholPC is appropriate for stable bilayer formation. |
| Unexpected cell death or morphology. | High concentration of this compound. | While the C6-Cer/CholPC formulation is more potent, excessively high concentrations can lead to non-specific cytotoxicity. Optimize the concentration through a dose-response experiment. |
| Contamination of reagents. | Ensure all reagents, including this compound and Cholesteryl Phosphocholine, are of high purity and free from contaminants. | |
| Difficulty in reproducing results from publications. | Differences in experimental conditions. | Carefully review and match all experimental parameters from the cited literature, including cell type, seeding density, incubation times, and the specific formulation of the C6-Cer/CholPC complex. |
| Solvent effects in control experiments. | When comparing with solvent-based delivery, ensure that the solvent control (e.g., DMSO alone) is included to account for any effects of the solvent on the cells. |
Quantitative Data Summary
The following tables summarize the comparative effects of C6-Cer/CholPC and C6-Cer/DMSO on cell proliferation and apoptosis in FRTL-5 and HeLa cells.
Table 1: Effect of this compound Formulations on Cell Proliferation
| Cell Line | Treatment (0.05 mM) | Duration | Effect on Proliferation |
| FRTL-5 | C6-Cer/CholPC | 48h | Significant inhibition |
| FRTL-5 | C6-Cer/DMSO | 48h | Less significant inhibition compared to C6-Cer/CholPC |
| HeLa | C6-Cer/CholPC | 12h | Significant inhibition |
| HeLa | C6-Cer/DMSO | 12h | Less significant inhibition compared to C6-Cer/CholPC |
Data adapted from studies showing significantly more potent inhibition of cell proliferation with C6-Cer/CholPC.[1][2]
Table 2: Induction of Apoptosis by this compound Formulations in FRTL-5 Cells
| Treatment (0.05 mM) | Duration | Percentage of Apoptotic Cells (Mean ± SEM) |
| Control | 48h | < 5% |
| C6-Cer/DMSO | 48h | Increased apoptosis |
| C6-Cer/CholPC | 48h | Markedly increased apoptosis (significantly higher than C6-Cer/DMSO) |
Data adapted from studies demonstrating a significantly higher induction of apoptosis with C6-Cer/CholPC.[2]
Experimental Protocols
Preparation of C6-Cer/CholPC Bilayers
Objective: To prepare a stable, solvent-free formulation of this compound for cell culture experiments.
Materials:
-
N-hexanoyl-D-erythro-sphingosine (C6-Ceramide)
-
Cholesteryl Phosphocholine (CholPC)
-
Nitrogen gas stream
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Bath sonicator
-
Extruder with polycarbonate filters (100 nm pore size)
Methodology:
-
In a clean glass vial, dissolve C6-Ceramide and Cholesteryl Phosphocholine in chloroform at the desired molar ratio (e.g., 1:1).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with PBS or serum-free cell culture medium by vortexing for 5 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
To create large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension 11 times through a polycarbonate filter with a 100 nm pore size using a mini-extruder.
-
The resulting vesicle suspension is ready for use in cell culture experiments.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
Objective: To assess the effect of this compound formulations on the rate of cell division.
Methodology:
-
Seed cells (e.g., FRTL-5) in 24-well plates and allow them to adhere overnight.
-
Treat the cells with the prepared C6-Cer/CholPC complex or C6-Cer/DMSO at the desired final concentration (e.g., 0.05 mM) for the specified duration (e.g., 48 hours). Include a vehicle control (CholPC vesicles alone) and a solvent control (DMSO).
-
Four hours prior to the end of the incubation period, add 1 µCi/mL of [³H]thymidine to each well.
-
After the 4-hour incubation with [³H]thymidine, wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding 5% trichloroacetic acid (TCA) and incubating for 10 minutes on ice.
-
Wash the cells twice with 5% TCA.
-
Solubilize the precipitated DNA by adding 0.5 M NaOH.
-
Transfer the solubilized DNA to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Apoptosis Detection by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells following treatment with this compound formulations.
Methodology:
-
Seed cells (e.g., FRTL-5) on 35-mm plates and treat with C6-Cer/CholPC or C6-Cer/DMSO (e.g., 0.05 mM) for 48 hours.
-
Collect the culture medium, which may contain detached apoptotic cells.
-
Detach the adherent cells using an EDTA-trypsin solution.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 200 µl of propidium (B1200493) iodide (PI) staining solution (e.g., 0.05 mg/ml PI, 3.8 µM sodium citrate, 0.1% Triton X-100 in PBS).
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer. The sub-G1 peak in the DNA histogram represents the apoptotic cell population.
Visualizations
References
- 1. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture | PLOS One [journals.plos.org]
- 2. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C6 Ceramide Metabolism and Experimental Impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 ceramide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound (N-hexanoyl-D-erythro-sphingosine) is a synthetic, cell-permeable short-chain analog of endogenous ceramide. Ceramides are bioactive sphingolipids that act as second messengers in various cellular processes, including apoptosis, cell cycle arrest, and senescence.[1] Due to its shorter acyl chain, this compound is more soluble and readily crosses cell membranes compared to its long-chain counterparts, making it a valuable tool for studying the cellular functions of ceramide.
Q2: How is this compound metabolized by cells?
A2: Once inside the cell, this compound can be metabolized through several pathways:
-
Glycosylation: Conversion to C6-glucosylceramide (C6-GC) by glucosylceramide synthase (GCS). This is often a detoxification pathway, as C6-GC is less cytotoxic.[2][3]
-
Phosphorylation: Conversion to C6-sphingomyelin (C6-SM) by sphingomyelin (B164518) synthase.[2][3]
-
Hydrolysis: Breakdown into sphingosine (B13886) and a fatty acid by ceramidases. The resulting sphingosine can then be re-acylated by ceramide synthases to form endogenous long-chain ceramides, a process known as the "salvage pathway."[2]
The predominant metabolic route can be cell-type specific and dependent on the concentration of this compound used.[3]
Q3: What are the downstream signaling effects of this compound?
A3: this compound influences several key signaling pathways, primarily leading to apoptosis. These include:
-
Caspase Activation: this compound can activate both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, culminating in the activation of executioner caspases like caspase-3.[2][4]
-
MAPK Pathway: It can activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and p38 MAPK, which are involved in pro-apoptotic signaling.[2][5]
-
PI3K/Akt Pathway: this compound often leads to the inhibition of the pro-survival PI3K/Akt signaling pathway, further promoting apoptosis.[6][7]
Troubleshooting Guides
Problem 1: No observable apoptotic effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment. Typical concentrations range from 10 µM to 100 µM, but can be cell-type dependent.[8] |
| Inadequate Incubation Time | Conduct a time-course experiment. Apoptotic effects can be observed from 6 to 48 hours post-treatment. |
| Rapid Metabolism of this compound | Consider co-treatment with inhibitors of this compound metabolism, such as a glucosylceramide synthase inhibitor (e.g., tamoxifen) to prevent its conversion to less active metabolites.[2] |
| Cell Line Resistance | Some cell lines may have inherent resistance to ceramide-induced apoptosis. This could be due to high levels of anti-apoptotic proteins or efficient detoxification pathways. Consider using a different cell line or investigating the specific resistance mechanisms. |
| Poor Delivery of this compound | Due to its hydrophobicity, this compound may not be efficiently delivered to cells. Consider using a liposomal formulation or a solvent like DMSO for better delivery.[9] |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Preparation | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Ensure complete solubilization before diluting in cell culture media. |
| Cell Culture Conditions | Maintain consistent cell passage numbers and confluence levels between experiments, as cellular responses to this compound can be influenced by these factors. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all treatment groups and is at a non-toxic level. |
Quantitative Data Summary
Table 1: Impact of this compound Concentration on its Metabolism in MDA-MB-231 Breast Cancer Cells.
| This compound Concentration | Metabolism to C6-Sphingomyelin (C6-SM) | Metabolism to C6-Glucosylceramide (C6-GC) |
| Low Dose (e.g., 0.6 µM) | Predominant Pathway | Minor Pathway |
| High Dose (e.g., 10 µM) | Decreased | Increased |
Source: Data extrapolated from studies on this compound metabolism in cancer cells.[3]
Table 2: Effect of Tamoxifen on this compound Metabolism in KG-1 Leukemia Cells.
| Metabolic Pathway | Inhibition by Tamoxifen |
| C6-Glucosylceramide (C6-GC) Synthesis | ~80% |
| C6-Sphingomyelin (C6-SM) Synthesis | ~50% |
Source: Findings from studies investigating the enhancement of this compound-induced apoptosis.[2][3]
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Apoptosis by Annexin V Staining
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For a 10 mM stock, dissolve the appropriate amount of this compound in sterile DMSO.
-
Cell Treatment: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO alone at the highest concentration used for this compound). Remove the old medium from the cells and add the treatment media.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: Gently wash the cells with ice-cold PBS. Detach the cells using a non-enzymatic cell dissociation solution.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Protocol 2: Analysis of this compound Metabolism using Radiolabeling
-
Cell Seeding: Plate cells in a 6-well plate and grow to near confluency.
-
Radiolabeling: Prepare treatment media containing [14C]C6-ceramide at the desired concentration.
-
Incubation: Remove the existing media and add the radiolabeled treatment media to the cells. Incubate for a specified time (e.g., 24 hours).
-
Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Lyse the cells and extract the total lipids using a suitable method (e.g., Bligh-Dyer extraction).
-
Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a TLC plate and develop the plate using an appropriate solvent system to separate the different sphingolipid species (this compound, C6-GC, C6-SM).
-
Quantification: Visualize the radiolabeled lipids by autoradiography or a phosphorimager. Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter to determine the percentage of this compound metabolized to each product.
Visualizations
Caption: Metabolic pathways of this compound in the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with C6 ceramide treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with C6 ceramide.
Troubleshooting Guide: Inconsistent Results with this compound
This guide addresses the most common problems observed during this compound treatment, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect (e.g., apoptosis, decreased cell viability) | Poor Solubility/Precipitation: this compound has limited solubility in aqueous solutions and can precipitate in culture medium. | - Prepare a fresh, high-concentration stock solution in an appropriate solvent like DMSO or ethanol (B145695) before each experiment.- Ensure rapid and thorough mixing when adding the stock solution to the cell culture medium.- Visually inspect the medium for any signs of precipitation.- Consider using a vehicle like ethanol:dodecane (98:2, v/v) to improve dispersion. |
| Degradation or Instability: this compound is a lipid that can degrade, especially with repeated freeze-thaw cycles. | - Store this compound powder at -20°C in a desiccated environment.- If storing a stock solution, keep it at -20°C for no longer than a month and protect it from light. Avoid repeated freeze-thaw cycles. | |
| Suboptimal Concentration: The effective concentration of this compound is highly dependent on the cell type. | - Perform a dose-response experiment with a wide range of concentrations (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line. | |
| Inadequate Incubation Time: The time required to observe a cellular response can vary significantly between cell types. | - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for the desired effect. | |
| Cell Line Resistance: Some cell lines may be resistant to this compound-induced effects due to factors like high expression of anti-apoptotic proteins or rapid metabolism of the ceramide. | - Consider using a different, more sensitive cell line to confirm the bioactivity of your this compound stock.- Investigate the underlying resistance mechanisms in your cell line. | |
| Metabolism of this compound: Cells can metabolize this compound, reducing its intracellular concentration and biological activity. | - Consider co-treatment with a ceramidase inhibitor to prevent the breakdown of this compound. | |
| High levels of unexpected cell death (necrosis vs. apoptosis) | Excessive this compound Concentration: High concentrations can lead to non-specific cytotoxicity and necrosis rather than the intended apoptotic pathway. | - Lower the concentration of this compound and shorten the incubation time.- Use a positive control for apoptosis (e.g., staurosporine) to compare cellular morphologies. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. | - Include a vehicle-only control in your experiments to assess the effect of the solvent on cell viability.- Keep the final solvent concentration in the culture medium as low as possible (typically <0.1%). | |
| Variable results between experiments | Inconsistent Experimental Parameters: Variations in cell density, preparation of this compound solutions, or incubation times can lead to inconsistent outcomes. | - Standardize the cell seeding density for all experiments.- Prepare fresh this compound dilutions for each experiment and ensure thorough mixing.- Maintain consistent incubation times and other experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound?
A1: this compound should be stored as a powder at -20°C. For experimental use, prepare a fresh stock solution in a suitable organic solvent such as DMSO or ethanol. If short-term storage of the stock solution is necessary, store it at -20°C for no more than one month and protect it from light. It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation.
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly cell-type dependent. A broad range to test in a dose-response study would be from 1 µM to 100 µM. For some cell lines, effects can be seen in the 5-10 µM range, while others may require 50 µM or higher. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the appropriate controls for a this compound experiment?
A3: It is critical to include the following controls in your experiment:
-
Untreated Control: Cells cultured in medium without any treatment.
-
Vehicle Control: Cells treated with the same volume of the solvent (e.g., DMSO or ethanol) used to dissolve the this compound. This control is essential to ensure that any observed effects are due to the this compound and not the solvent itself.
Q4: Why am I observing necrosis instead of apoptosis?
A4: High concentrations of this compound can induce non-specific cytotoxicity, leading to necrosis rather than the more programmed apoptotic cell death. To favor apoptosis, try reducing the concentration of this compound and optimizing the incubation time. Additionally, ensure that the solvent concentration is not causing toxicity.
Q5: My cells seem to be resistant to this compound. What can I do?
A5: Cell line resistance to this compound can be due to several factors, including high levels of anti-apoptotic proteins or rapid metabolic degradation of the ceramide. You can try co-treating the cells with a ceramidase inhibitor to prevent the breakdown of this compound. It may also be beneficial to investigate the expression levels of key apoptotic and anti-apoptotic proteins in your cell line.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Experiment for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM). Also, prepare vehicle controls for each concentration containing the same amount of DMSO.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle controls.
-
Incubation: Incubate the plates for various time points (e.g., 6, 12, 24, 48 hours) under standard cell culture conditions.
-
MTT Assay:
Technical Support Center: C6 Ceramide Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C6 ceramide in primary cell cultures.
Frequently Asked Questions (FAQs)
1. What is this compound and why is it used in primary cell culture experiments?
D-erythro-N-hexanoyl-sphingosine, or this compound, is a synthetic, cell-permeable analog of endogenous ceramides. Ceramides are bioactive sphingolipids that act as second messengers in various cellular processes, including proliferation, differentiation, growth arrest, and apoptosis.[1] Due to its short acyl chain, this compound is more soluble in aqueous solutions than long-chain ceramides, allowing for efficient delivery to cells in culture to mimic the effects of endogenous ceramide accumulation.[2]
2. What is the primary mechanism of this compound-induced toxicity in primary cells?
This compound can induce multiple forms of cell death, primarily apoptosis and necrosis, in a dose- and cell-type-dependent manner.[3]
-
Apoptosis: At lower to moderate concentrations, this compound often triggers programmed cell death (apoptosis). This involves the activation of caspase cascades, mitochondrial dysfunction, and DNA fragmentation.[3] Key signaling pathways implicated include the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which can lead to the release of cytochrome c from mitochondria.[4][5]
-
Necrosis: At higher concentrations, this compound can induce necrosis, a form of cell death characterized by cell swelling and plasma membrane rupture.[6] This is often associated with a rapid depletion of intracellular ATP and an increase in reactive oxygen species (ROS).[7]
3. How do I dissolve this compound for my experiments?
This compound is hydrophobic and has poor aqueous solubility.[2] The most common method for preparing a stock solution is to dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[8]
Recommended Protocol for Solubilizing this compound:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO or ethanol.
-
Gently warm the solution and vortex or sonicate briefly to ensure it is fully dissolved.
-
Store the stock solution at -20°C, protected from light.
-
When treating your primary cells, dilute the stock solution directly into your pre-warmed culture medium to the desired final concentration. Ensure the final solvent concentration is minimal (typically ≤ 0.1%) to avoid solvent-induced toxicity.[8]
4. What should I use as a vehicle control?
A vehicle control is crucial to distinguish the effects of this compound from the effects of the solvent used to dissolve it. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO or ethanol) as the highest concentration of this compound used in your experiment.
Troubleshooting Guides
Problem 1: High levels of cell death in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | The final concentration of the organic solvent (e.g., DMSO, ethanol) in the culture medium is too high. |
| - Ensure the final solvent concentration is non-toxic for your specific primary cell type (typically ≤ 0.1%).- Perform a solvent toxicity titration curve to determine the maximum tolerated concentration for your cells. | |
| Poor cell health | The primary cells were not healthy prior to the experiment. |
| - Ensure optimal culture conditions for your primary cells.- Check for signs of stress or contamination before starting the experiment. |
Problem 2: No significant cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration | The concentration of this compound is too low to induce a toxic response in your specific primary cell type. |
| - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 µM to 100 µM).- Consult the literature for effective concentrations in similar primary cell types (see Data Presentation section). | |
| Insufficient incubation time | The treatment duration is too short to observe a significant effect. |
| - Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. | |
| This compound degradation | The this compound stock solution may have degraded. |
| - Ensure proper storage of the stock solution at -20°C and protected from light.- Prepare fresh stock solutions regularly. | |
| Cellular resistance | Some primary cell types may be more resistant to this compound-induced toxicity. For example, primary human keratinocytes show less cytotoxicity after this compound treatment compared to malignant T cells.[9] |
| - Confirm that the apoptotic machinery in your cells is functional using a known apoptosis inducer (e.g., staurosporine) as a positive control. | |
| Inefficient delivery | This compound may not be efficiently delivered to the cells. |
| - Consider alternative delivery methods, such as complexing this compound with cholesteryl phosphocholine (B91661), which has been shown to increase bioavailability.[10][11] |
Problem 3: Difficulty distinguishing between apoptosis and necrosis.
| Possible Cause | Troubleshooting Step |
| Mixed cell death phenotypes | This compound can induce both apoptosis and necrosis, sometimes concurrently. |
| - Use multiple assays to assess cell death mechanisms. - Apoptosis: Annexin V/Propidium Iodide (PI) staining, caspase activity assays (e.g., Caspase-3, -8, -9), TUNEL assay for DNA fragmentation. - Necrosis: Lactate dehydrogenase (LDH) release assay, PI staining without Annexin V. | |
| Dose-dependent effects | The concentration of this compound can influence the mode of cell death. |
| - Perform a dose-response experiment and analyze the mode of cell death at different concentrations. Lower concentrations are more likely to induce apoptosis, while higher concentrations may lead to necrosis. |
Data Presentation
Table 1: Effect of this compound on the Viability of Primary Human Keratinocytes
| This compound Concentration (µM) | Incubation Time (h) | Cell Viability Reduction (%) |
| 25 | 24 | 28.8 |
| 100 | 24 | 38.2 |
| Data summarized from a study on primary human keratinocytes.[9] |
Table 2: Effect of this compound on FRTL-5 Cells (Rat Thyroid Primary Cell Line)
| This compound Concentration (mM) | Delivery Method | Incubation Time (h) | Effect |
| 0.05 | C6-Cer/CholPC | 48 | Significant decrease in [³H]thymidine incorporation |
| 0.05 | C6-Cer/DMSO | 48 | Less pronounced decrease in [³H]thymidine incorporation |
| Data summarized from a study on FRTL-5 cells.[2] |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment of Primary Neuronal Cultures
This protocol is a general guideline and should be optimized for your specific primary neuron type.
Materials:
-
Primary neuronal culture
-
This compound stock solution (10 mM in DMSO)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine coated culture plates/coverslips
-
Sterile, nuclease-free water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Plating: Plate primary neurons at the desired density on poly-D-lysine coated plates or coverslips. Allow the cells to adhere and differentiate for the recommended period (typically 5-7 days).
-
Preparation of this compound Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed, complete neuronal culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully aspirate the old medium from the neuronal cultures.
-
Gently add the prepared this compound-containing medium or vehicle control medium to the respective wells.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for the desired treatment duration (e.g., 6, 12, 24, or 48 hours).
-
-
Assessment of Cell Viability/Toxicity:
-
After the incubation period, proceed with your chosen assay to measure cell viability (e.g., MTT, PrestoBlue) or cell death (e.g., Annexin V/PI staining, LDH assay).
-
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control primary cells
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Collection:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide induces p38 MAPK and JNK activation through a mechanism involving a thioredoxin-interacting protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Ceramide induces hepatocyte cell death through disruption of mitochondrial function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture | PLOS One [journals.plos.org]
- 11. Complexation of c6-ceramide with cholesteryl phosphocholine - a potent solvent-free ceramide delivery formulation for cells in culture. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Unraveling the Divergent Roles of Short- and Long-Chain Ceramides in Cellular Signaling and Therapeutic Development
A Comprehensive Comparison for Researchers and Drug Development Professionals
Ceramides (B1148491), a class of sphingolipids, are integral components of cellular membranes and potent signaling molecules that regulate a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1] The biological functions of ceramides are profoundly influenced by the length of their fatty acid chain, leading to a critical distinction between short-chain and long-chain species. This guide provides an objective comparison of their effects, supported by experimental data, to inform research and therapeutic strategies.
Physicochemical Properties: The Foundation of Functional Differences
The disparate biological activities of short- and long-chain ceramides are rooted in their distinct physicochemical properties. Short-chain ceramides (e.g., C2, C4, C6-ceramide) are synthetic, cell-permeable analogs of natural ceramides.[2] Their enhanced water solubility and ability to readily cross cell membranes make them valuable experimental tools for mimicking the effects of endogenous ceramides.[2][3][4]
In contrast, long-chain ceramides (e.g., C16, C18, C24-ceramide) are the predominant forms in mammalian cells and are significantly less water-soluble.[5][6] Their behavior within the cell membrane is markedly different; they are more prone to self-associate and form rigid, ordered membrane microdomains, often referred to as lipid rafts.[1][5] This capacity to alter membrane fluidity and organization is central to their role in modulating the function of membrane-associated proteins and signaling complexes.[5][7]
| Property | Short-Chain Ceramides (e.g., C2, C6) | Long-Chain Ceramides (e.g., C16, C18) |
| Source | Synthetic Analogs | Endogenously Produced |
| Cell Permeability | High | Low |
| Water Solubility | Relatively High | Very Low |
| Membrane Behavior | Readily diffuse within membranes | Form ordered domains (lipid rafts) |
| Primary Use | Experimental tools to mimic ceramide signaling | Physiologically relevant signaling molecules |
Differential Effects on Key Cellular Processes
The structural differences between short- and long-chain ceramides translate into distinct, and sometimes opposing, effects on cellular processes.
Apoptosis: Both short- and long-chain ceramides are generally considered pro-apoptotic.[8] Short-chain ceramides, like C2 and C6-ceramide, are potent inducers of apoptosis across a wide range of cell types, primarily by activating the intrinsic mitochondrial pathway.[2] They can form stable pores in mitochondrial membranes, leading to the release of cytochrome c and subsequent caspase activation.[9][10]
Long-chain ceramides also induce apoptosis, often through the formation of ceramide-rich membrane platforms that facilitate the clustering of death receptors, such as Fas/CD95.[5][8] However, the specific apoptotic response can be highly dependent on the particular long-chain ceramide species and the cellular context.[7] For instance, in some cancer cells, C16-ceramide has been shown to be pro-apoptotic, while in others it may have anti-apoptotic or even proliferative effects.[7][11]
Cell Cycle Arrest: Ceramides can induce cell cycle arrest, typically at the G0/G1 phase, by activating protein phosphatases (like PP1 and PP2A) that dephosphorylate key cell cycle regulators.[12][13] Short-chain ceramides are frequently used to study these effects due to their ease of delivery into cells.[13]
Inflammation: The role of ceramides in inflammation is complex and chain-length dependent. Elevated levels of certain long-chain ceramides are associated with pro-inflammatory responses. For example, long-chain saturated fatty acids can increase ceramide production and promote pro-inflammatory macrophage polarization.[14]
Divergent Signaling Pathways
Short- and long-chain ceramides can activate distinct downstream signaling cascades.
Short-Chain Ceramide Signaling: Due to their ability to diffuse more freely within the cell, short-chain ceramides can interact with a broader range of intracellular targets. They have been shown to directly activate stress-activated protein kinases (SAPKs) like JNK and p38 MAPK, while inhibiting pro-survival pathways such as the PI3K/Akt pathway.[13][15]
Long-Chain Ceramide Signaling: The signaling of long-chain ceramides is often localized to specific membrane microdomains. By inducing changes in membrane structure, they can modulate the activity of membrane-bound enzymes and receptors.[5] A key mechanism involves the activation of protein phosphatase 2A (PP2A) and protein kinase C zeta (PKCζ), which can disrupt insulin (B600854) signaling.[1]
Below is a diagram illustrating the distinct signaling pathways influenced by short- and long-chain ceramides.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of experimental results. Below are protocols for key experiments used to compare the effects of short- and long-chain ceramides.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of ceramides on cultured cells.
Materials:
-
Cell line of interest (e.g., A549, PC9)[16]
-
Complete cell culture medium
-
96-well cell culture plates
-
Short-chain ceramide (e.g., C2-ceramide) and long-chain ceramide (e.g., C16-ceramide) stock solutions (dissolved in a suitable solvent like DMSO or ethanol)[17]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or an acidic SDS solution)[13]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[17]
-
Prepare working solutions of the ceramides by diluting the stock solutions in complete culture medium to the desired final concentrations.[13] Include a vehicle control.[17]
-
Remove the medium from the cells and replace it with the ceramide-containing medium or vehicle control.[18]
-
Incubate the cells for the desired time periods (e.g., 12, 24, 36 hours).[16]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[13]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[18]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.[18]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells treated with ceramides as described above
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.[18]
-
Add Annexin V-FITC and incubate in the dark at room temperature.[18]
-
Add PI solution to the cell suspension.[18]
-
Analyze the samples immediately by flow cytometry.[18]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blotting for Signaling Protein Activation
This technique is used to detect changes in the expression and activation of key proteins in signaling pathways.
Materials:
-
Cell lysates from ceramide-treated cells
-
SDS-PAGE gels and transfer apparatus
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer
-
Primary antibodies against target proteins (e.g., cleaved caspase-3, phosphorylated JNK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[18]
-
Block the membrane to prevent non-specific antibody binding.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C.[18]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[18]
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.[18]
-
Analyze the band intensities and normalize to a loading control like β-actin.[18]
The following diagram outlines a typical experimental workflow for assessing the effects of ceramides.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the differential effects of short- and long-chain ceramides.
Table 1: Comparative Cytotoxicity of Ceramides in Cancer Cell Lines
| Cell Line | Ceramide | Concentration (µM) | Incubation Time (h) | Effect |
| Human Adipose-Derived Mesenchymal Stem Cells | C4-Ceramide | 10 - 100 | 6 - 24 | Loss of cell viability, ROS generation[19] |
| A549 (Non-small cell lung cancer) | C2-Ceramide | 20 - 200 | 12 - 36 | Decreased cell viability[16] |
| PC9 (Non-small cell lung cancer) | C2-Ceramide | 20 - 200 | 12 - 36 | Decreased cell viability[16] |
| MDA-MB-231 (Breast cancer) | C6-Ceramide | > 0.6 | - | Metabolism to C6-glucosylceramide[20] |
Note: The optimal concentration and incubation time should be determined empirically for each specific cell line and experimental condition.[19]
Conclusion and Future Directions
The distinction between short- and long-chain ceramides is fundamental to understanding their roles in cell biology and their potential as therapeutic targets. Short-chain ceramides serve as indispensable tools for elucidating ceramide-mediated signaling pathways, while the study of long-chain ceramides provides insights into the physiological and pathological processes within the complex environment of the cell membrane.
For drug development professionals, targeting the enzymes that regulate the synthesis of specific ceramide species, such as the ceramide synthases (CerS), offers a promising avenue for therapeutic intervention.[5] Modulating the balance between different ceramide chain lengths could be a strategy for treating a variety of diseases, including cancer, metabolic disorders, and inflammatory conditions.[1] Further research into the specific protein interactions and membrane-organizing properties of individual ceramide species will be crucial for the development of targeted and effective therapies.
References
- 1. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 2. benchchem.com [benchchem.com]
- 3. Short chain ceramides disrupt immunoreceptor signaling by inhibiting segregation of Lo from Ld Plasma membrane components - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Different Effects of Long- and Short-Chain Ceramides on the Gel-Fluid and Lamellar-Hexagonal Transitions of Phospholipids: A Calorimetric, NMR, and X-Ray Diffraction Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long and the short of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gavinpublishers.com [gavinpublishers.com]
- 9. The Lipids C2- and C16-Ceramide Form Large Stable Channels: IMPLICATIONS FOR APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The lipids C2- and C16-ceramide form large stable channels. Implications for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Metabolism of short-chain ceramide by human cancer cells-implications for therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating C6 Ceramide-Induced Apoptosis: A Comparative Guide to Annexin V Staining
For researchers, scientists, and drug development professionals investigating programmed cell death, this guide provides an objective comparison of Annexin (B1180172) V staining for the validation of C6 ceramide-induced apoptosis. Detailed experimental data, protocols, and visual workflows are presented to support your research.
This compound, a cell-permeable short-chain ceramide, is widely recognized as a potent inducer of apoptosis in various cell lines.[1][2] As a lipid second messenger, it plays a crucial role in cellular processes including cell cycle arrest, differentiation, and programmed cell death.[1][2] Validating the apoptotic effects of this compound is a critical step in many research and drug development applications. Annexin V staining, a common and reliable method for detecting early-stage apoptosis, serves as a primary tool for this validation.[3]
Comparison of Apoptosis Detection Methods
Annexin V staining is a popular choice for detecting apoptosis due to its ability to identify one of the earliest events in this process: the externalization of phosphatidylserine (B164497) (PS).[3] In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, this asymmetry is lost, and PS is exposed on the outer surface, where it can be bound by Annexin V, a calcium-dependent phospholipid-binding protein.[3]
While Annexin V is a robust method, it is often used in conjunction with other techniques to confirm apoptosis and distinguish it from necrosis. Here's a comparison with other common methods:
| Method | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects externalized phosphatidylserine (PS) on the outer plasma membrane.[3] | Early | Highly sensitive for early apoptosis; can be combined with a viability dye (e.g., Propidium Iodide) to differentiate apoptotic and necrotic cells.[3][4] | Binding is calcium-dependent; can be affected by harsh cell handling (e.g., trypsinization).[3] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.[5] | Late | Specific for DNA fragmentation, a hallmark of late-stage apoptosis.[6] | May not detect early apoptotic stages; can also stain necrotic cells under certain conditions. |
| Caspase Activity Assays | Measures the activity of caspases, the key effector enzymes of apoptosis. | Mid to Late | Provides information about the specific caspase pathways activated (e.g., caspase-8 for extrinsic, caspase-9 for intrinsic).[7] | Caspase activation is transient and may be missed if not timed correctly. |
| Propidium Iodide (PI) Staining | A fluorescent intercalating agent that stains DNA. It cannot cross the membrane of live cells or early apoptotic cells. | Late / Necrosis | Simple and inexpensive method to identify cells with compromised membrane integrity.[4] | Does not distinguish between late apoptosis and necrosis without being combined with another marker like Annexin V. |
Studies have shown that Annexin V and TUNEL methods are both sensitive and specific for detecting apoptosis, often producing similar results.[8] However, Annexin V is generally considered more sensitive for detecting early apoptotic events.[6][9]
Experimental Data: this compound-Induced Apoptosis
The following table summarizes quantitative data from studies where Annexin V staining was used to validate apoptosis induced by this compound in K562 chronic myelogenous leukemia cells.
| Cell Line | Treatment | Time (hours) | Apoptotic Cells (%) (Annexin V Positive) | Method | Reference |
| K562 | 25 µM C6-ceramide | 48 | Increased apoptosis compared to control (specific percentage not stated, but inhibitor protected cells) | Flow Cytometry (Annexin V) | [7] |
| K562 | 50 µM C6-ceramide | 72 | Significant increase in Annexin V positive cells | Flow Cytometry (Annexin V and TMRM) | [10] |
| K562 | 25 µM C6-ceramide + 40 µM Caspase-8 inhibitor | 48 | Protection from apoptosis | Flow Cytometry (Annexin V) | [11] |
| K562 | 25 µM C6-ceramide + 40 µM Caspase-9 inhibitor | 48 | No protection from apoptosis | Flow Cytometry (Annexin V) | [11] |
Signaling Pathways of this compound-Induced Apoptosis
This compound can induce apoptosis through both the extrinsic and intrinsic pathways.[2][7] The extrinsic pathway is often initiated by death receptors and involves the activation of caspase-8.[7] The intrinsic, or mitochondrial, pathway involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[2] Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[7] Additionally, this compound has been shown to activate the JNK signaling pathway, which can also contribute to apoptosis.[7]
Experimental Protocols
Annexin V Staining Protocol for Flow Cytometry
This protocol is a generalized procedure for staining suspension or adherent cells with Annexin V and Propidium Iodide (PI) for analysis by flow cytometry.[12][13]
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your cells using this compound. Include an untreated control group.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or gentle scraping. Avoid harsh trypsinization which can damage the cell membrane.
-
Harvest cells by centrifugation.
-
-
Washing:
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
-
Cell Concentration Adjustment:
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour for best results.[12]
-
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Workflow for Validation
The following diagram illustrates a typical workflow for validating this compound-induced apoptosis using Annexin V staining.
Alternatives to Annexin V Staining
While Annexin V is a gold standard, certain experimental conditions may necessitate alternative methods. For instance, assays where cells are sensitive to high calcium concentrations or where trypsinization of adherent cells is problematic may require different approaches.[3] Newer dyes, such as Apotracker™ Green, offer the ability to fix cells after staining, providing more flexibility in experimental timing.[14] Additionally, real-time apoptosis assays are becoming more prevalent, allowing for kinetic analysis of the apoptotic process.[15][16]
References
- 1. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Beyond annexin V: fluorescence response of cellular membranes to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. biocompare.com [biocompare.com]
- 15. biocompare.com [biocompare.com]
- 16. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
C6 Ceramide vs. Natural Ceramides: A Comparative Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Ceramides (B1148491) are critical bioactive sphingolipids that function as second messengers in a multitude of cellular processes, including apoptosis, cell cycle regulation, and cellular stress responses. Natural ceramides are characterized by a sphingoid base linked to fatty acids of varying lengths (typically C16-C24). Their high hydrophobicity, however, complicates direct experimental application. This has led to the widespread use of synthetic, cell-permeable, short-chain analogs like C6 ceramide to probe ceramide-mediated signaling. This guide provides an objective comparison of the signaling pathways activated by this compound and natural ceramides, supported by experimental data and detailed methodologies.
Comparative Analysis of this compound and Natural Ceramide Effects
The following table summarizes quantitative data from various studies to highlight the differential and overlapping effects of this compound and natural ceramides on cellular processes, primarily focusing on the induction of apoptosis.
| Cell Line | Ceramide Type | Concentration | Effect | Reference |
| Human Neuroblastoma (SH-SY5Y) | C2-Ceramide | 25 µM | ~60% decrease in cell viability | [1] |
| Human Lung Adenocarcinoma (A549 & PC9) | Ceramide (unspecified short-chain) | 50 µmol/l | ~30% decrease in cell viability after 24h | [2] |
| Human Cardiomyocytes | Ceramide (unspecified short-chain) | 50 µM | Significant increase in apoptosis | [3] |
| C6 Glioma Cells | (R) 2'-hydroxy-C16-ceramide | Not specified | More potent pro-apoptotic activity compared to non-hydroxylated C16-ceramide | [4][5] |
| Breast Cancer Cells (MDA-MB-231, MCF-7, BT-474) | C6-Ceramide | Not specified | Moderately cytotoxic alone; synergistic with acid ceramidase inhibitors | [6] |
| Prostate Cancer Spheroids | C6 and C16-ceramide | Not specified | Delayed growth and induced apoptosis | [7] |
Signaling Pathways: this compound vs. Natural Ceramides
While this compound is often used as a surrogate for natural ceramides, there are nuances in their signaling mechanisms. A key distinction is that exogenously applied this compound can be metabolized within the cell, leading to an increase in endogenous long-chain ceramides, suggesting that its effects can be both direct and indirect.[8]
Natural Ceramide Generation and Signaling
Natural ceramides are generated through three primary pathways:
-
De Novo Synthesis: This pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, ultimately producing ceramides with various fatty acid chain lengths.
-
Sphingomyelin (B164518) Hydrolysis: In response to cellular stress signals like TNF-α, sphingomyelinases (SMases) hydrolyze sphingomyelin in cellular membranes to generate ceramide.[9]
-
Salvage Pathway: This pathway recycles complex sphingolipids back into ceramide.[10]
Once generated, natural ceramides can influence cellular processes by altering membrane biophysics or by directly interacting with downstream effector proteins.[10] Key signaling events include the activation of protein phosphatases (PP1 and PP2A), which can dephosphorylate and regulate proteins such as those in the Akt survival pathway, and the activation of MAP kinases like JNK and p38, which are involved in stress responses and apoptosis.[1]
This compound Signaling
Exogenously added this compound, due to its cell permeability, can directly initiate signaling cascades similar to natural ceramides.[11] It has been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving cytochrome c release and subsequent caspase activation.[11] However, a crucial aspect of this compound signaling is its potential conversion to endogenous long-chain ceramides, which then participate in signaling. This suggests that this compound can act as a pro-drug for generating natural ceramides within the cell.
Experimental Protocols
1. Quantification of Cellular Ceramides by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of ceramide species from cultured cells.
-
Cell Lysis and Lipid Extraction:
-
Harvest cells and wash with cold PBS.
-
Add a mixture of methanol:chloroform (B151607) (1:2 v/v) to the cell pellet.
-
Sonicate the mixture for 30 minutes and then centrifuge to separate the phases.
-
Collect the lower chloroform layer containing the lipids.
-
Repeat the extraction on the remaining aqueous and protein layers to maximize recovery.[12]
-
-
Sample Preparation and Analysis:
-
Dry the combined chloroform extracts under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into a reverse-phase HPLC system (e.g., using a C18 column) coupled to a tandem mass spectrometer.[13]
-
Utilize multiple reaction monitoring (MRM) in positive ion mode to detect and quantify specific ceramide species based on their precursor and product ion masses.[14]
-
2. Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting:
-
Culture cells to the desired confluency and treat with this compound or other inducers for the specified time.
-
For adherent cells, collect both the supernatant (containing detached, potentially apoptotic cells) and the trypsinized adherent cells.
-
-
Staining Procedure:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Add PI solution to the cell suspension.
-
Add additional 1X Annexin V Binding Buffer to each sample.[15]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]
-
-
References
- 1. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide induces the apoptosis of non-small cell lung cancer cells through the Txnip/Trx1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The challenge to verify ceramide's role of apoptosis induction in human cardiomyocytes - a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High Dose this compound-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. C18 Ceramide Analysis in Mammalian Cells Employing Reversed-Phase High Performance Liquid Chromatography Tandem Mass Spectrometrya - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Cross-Validation of C6 Ceramide Effects with Genetic Models: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of bioactive lipids like ceramide is paramount. This guide provides an objective comparison of the biological effects induced by the exogenous administration of C6 ceramide against genetic models that modulate endogenous ceramide levels. By cross-validating these approaches, we can achieve a more robust understanding of ceramide's role in cellular signaling.
Ceramides (B1148491) are critical sphingolipid second messengers involved in a myriad of cellular processes, including apoptosis, autophagy, and cell cycle arrest.[1][2] The cell-permeable, short-chain this compound is a widely used tool to investigate these pathways. However, to ensure that the observed effects are truly representative of endogenous ceramide signaling, it is crucial to compare them with genetic models where the synthesis of specific ceramide species is manipulated. This guide will delve into the comparative data from studies employing both this compound and genetic modifications, such as siRNA-mediated knockdown of ceramide synthases (CerS).
Comparing this compound-Induced Effects with Genetic Models
The following tables summarize the quantitative data from studies investigating the effects of this compound and genetic manipulation of ceramide synthesis on key cellular processes.
Table 1: Effects on Apoptosis
| Experimental Approach | Cell Line | Key Findings | Quantitative Data | Reference |
| Exogenous this compound | K562 (Chronic Myelogenous Leukemia) | Induces apoptosis through a caspase-8 and JNK-dependent pathway. | 25 µM this compound leads to a significant increase in apoptosis (sub-G1 phase) over 72 hours. | [3][4] |
| MOLT-4 (Leukemia) | Triggers apoptosis via a pathway involving the mitochondria and caspases. | Induces PARP cleavage, a hallmark of apoptosis. | [5] | |
| siRNA Knockdown of CerS1 | UM-SCC-22A (Head and Neck Squamous Carcinoma) | Knockdown of CerS1 leads to resistance to photodynamic therapy (PDT)-induced apoptosis. | CERS1 knockdown suppressed caspase-3-like activation and apoptosis post-PDT. | [6][7] |
| siRNA Knockdown of CerS6 | Human Head and Neck Squamous Carcinoma Cells | Knockdown of CerS6 is associated with reduced C18-dihydroceramide and resistance to apoptosis post-PDT. | CERS6 knockdown renders cells resistant to apoptosis after photodynamic therapy. | [6] |
| siRNA Knockdown of CerS2 | Ventricular HCMs | Knockdown of CERS2, responsible for very long-chain ceramides, leads to an increase in cell death. | Knocking down CERS2 led to an increase in cell death. | [8][9] |
| siRNA Knockdown of CerS5/6 | Ventricular HCMs | Dual knockdown of CERS5 and CERS6, responsible for long-chain ceramides, leads to a 25% reduction in cell viability. | Dual KD of CERS5 and CERS6 leads to a 25% reduction in cell viability. | [8] |
Table 2: Effects on Autophagy
| Experimental Approach | Cell Line | Key Findings | Quantitative Data | Reference |
| Exogenous this compound | Hepatocarcinoma and Colorectal Cancer Models | Nanoliposomal C6-ceramide induces autophagy. | Treatment with C6-ceramide nanoliposomes in combination with vinblastine (B1199706) synergistically enhanced apoptotic cell death and increased autophagic vacuole accumulation. | [10] |
| Various Cancer Cell Lines | Ceramide treatment can induce autophagy by downregulating nutrient transporters. | Ceramide induces autophagy by interfering with the mTOR-signaling pathway. | [10][11] | |
| Genetic Models | - | Genetic models targeting ceramide synthases can be used to dissect the roles of individual ceramide species in autophagy. | Future studies could utilize genetic models, such as conditional knockout mice targeting ceramide synthases. | [12] |
Table 3: Effects on Cell Cycle
| Experimental Approach | Cell Line | Key Findings | Quantitative Data | Reference |
| Exogenous this compound | Molt-4 Leukemia Cells | Induces a dramatic arrest in the G0/G1 phase of the cell cycle. | 80% of cells in G0/G1 phase after treatment. | [13][14] |
| CNE2 (Nasopharyngeal Carcinoma) | Inhibits cell proliferation and induces cell cycle arrest in the G1 phase. | Dose-dependent up-regulation of the cyclin-dependent kinase inhibitor p27. | [15] | |
| Genetic Models (DEGS1 silencing) | Human Neuroblastoma Cells | Silencing of DEGS1, which converts dihydroceramide (B1258172) to ceramide, inhibits cell growth and cell-cycle progression. | Silencing of DEGS1 inhibits cell growth and cell-cycle progression through the dephosphorylation of the retinoblastoma protein. | [16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is essential for a clear understanding of the cross-validation process.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings.
siRNA-Mediated Knockdown of Ceramide Synthases
This protocol provides a general framework for knocking down CerS expression in cell culture.
-
Cell Culture: Plate cells (e.g., UM-SCC-22A, ventricular HCMs) in 6-well plates and grow to 50-60% confluency in appropriate media.[6][8]
-
siRNA Transfection:
-
Prepare two tubes for each well to be transfected. In tube 1, dilute siRNA (specific to the target CerS or a scrambled control) in serum-free media.
-
In tube 2, dilute a transfection reagent (e.g., Lipofectamine) in serum-free media and incubate for 5 minutes.
-
Combine the contents of both tubes, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complex to the cells in each well.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for gene silencing. The optimal time will vary depending on the cell type and target gene.[16]
-
Verification of Knockdown: After incubation, harvest a subset of cells to verify the knockdown efficiency at both the mRNA (e.g., by qPCR) and protein (e.g., by Western blot) levels.
-
Functional Assays: The remaining cells can be used for functional assays, such as apoptosis induction by photodynamic therapy, followed by analysis using flow cytometry or caspase activity assays.[6]
Analysis of Apoptosis by Flow Cytometry
This protocol outlines the steps for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining.
-
Cell Collection: Following experimental treatment (e.g., with this compound or in CerS knockdown cells), collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicating late apoptosis or necrosis.
Ceramide Profiling by Mass Spectrometry
This protocol provides a general overview of how to analyze changes in cellular ceramide levels.
-
Lipid Extraction:
-
Harvest cells and wash with PBS.
-
Extract total lipids from the cell pellet using a solvent system such as isopropanol-water-ethyl acetate.[16]
-
-
Mass Spectrometry Analysis:
-
Data Normalization: Normalize the quantity of each ceramide species to the total protein or phosphate (B84403) content of the sample to allow for accurate comparisons between different experimental conditions.[16]
Conclusion
The cross-validation of this compound effects with genetic models provides a powerful approach to dissect the intricate roles of specific ceramide species in cellular signaling. While exogenous this compound is a valuable tool for inducing general ceramide-mediated responses, genetic models, such as siRNA-mediated knockdown of ceramide synthases, offer a more targeted approach to understanding the functions of endogenously produced ceramides with varying acyl chain lengths. The data presented in this guide highlights both the consistencies and differences between these two methodologies, underscoring the importance of a multi-faceted approach in sphingolipid research. By combining the use of exogenous agents with precise genetic manipulations, researchers can build a more complete and accurate picture of ceramide's function in health and disease, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Role in the Signal Transduction Pathway of Ceramide-Induced Apoptosis — Journal of Young Investigators [jyi.org]
- 6. siRNA-Mediated Down-regulation of Ceramide Synthase 1 Leads to Apoptotic Resistance in Human Head and Neck Squamous Carcinoma Cells After Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA-mediated down-regulation of ceramide synthase 1 leads to apoptotic resistance in human head and neck squamous carcinoma cells after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Combination Therapy with Nanoliposomal C6-Ceramide and Vinblastine is Associated with Autophagy Dysfunction in Hepatocarcinoma and Colorectal Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role for ceramide in cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ceramide induces cell cycle arrest and upregulates p27kip in nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C6 Ceramide and Other Apoptosis Inducers: A Guide for Researchers
In the intricate world of cellular biology, the induction of apoptosis, or programmed cell death, is a critical process for tissue homeostasis and a key target in therapeutic development, particularly in oncology. A variety of molecules can trigger this cellular self-destruction sequence, each with unique mechanisms and signaling cascades. This guide provides a comparative analysis of C6 ceramide against other widely used apoptosis inducers: staurosporine, etoposide (B1684455), and tumor necrosis factor-alpha (TNF-α). This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Head-to-Head Comparison
The selected apoptosis inducers operate through distinct pathways, converging on the activation of caspases, the executioners of apoptosis.
This compound: A cell-permeable, short-chain synthetic analog of endogenous ceramide, this compound acts as a bioactive lipid second messenger.[1] It is known to induce apoptosis by activating both intrinsic and extrinsic pathways.[2] Exogenous C6-ceramide can trigger mitochondrial apoptosis in multiple cell lines.[2] In some cancer cells, its pro-apoptotic effect involves the activation of caspase-8 and JNK.[2]
Staurosporine: This broad-spectrum protein kinase inhibitor induces apoptosis in a wide variety of cell types.[3] Its mechanism can be both caspase-dependent and -independent.[4] Staurosporine is known to induce the release of cytochrome c from mitochondria, a key event in the intrinsic apoptotic pathway.[5]
Etoposide: A topoisomerase II inhibitor, etoposide prevents the re-ligation of DNA strands, leading to double-strand breaks.[6] This DNA damage triggers a cellular stress response that culminates in apoptosis, often involving the activation of the p53 tumor suppressor protein.[2][7]
TNF-α: A pro-inflammatory cytokine, TNF-α initiates the extrinsic apoptosis pathway by binding to its cell surface receptor, TNFR1.[8] This binding leads to the recruitment of adaptor proteins like TRADD and FADD, ultimately activating caspase-8 and initiating the caspase cascade.[9][10]
Quantitative Data Presentation
The following table summarizes quantitative data from various studies to provide a comparative overview of the apoptotic efficacy of this compound and other inducers. It is important to note that the experimental conditions, such as cell line, concentration, and incubation time, can significantly influence the outcome.
| Inducer | Cell Line | Concentration | Time (hours) | Apoptotic Effect | Reference |
| This compound | K562 (Chronic Myeloid Leukemia) | 25 µM | 24, 48, 72 | Significant increase in sub-G1 phase (apoptosis) | [11] |
| C6 Glioblastoma | Not Specified | Short-term | >90% cell death (MTT assay) | [11] | |
| HTB12 (Astrocytoma) | Not Specified | Not Specified | ~65% cell death (Trypan blue assay) | [5] | |
| MyLa, HuT78 (Cutaneous T Cell Lymphoma) | 25 µM | 24 | 67.3% and 56.2% reduction in cell viability, respectively | [10] | |
| U937 (Human Myeloid Leukemia) | 25 µM | 6 | ~10% apoptotic cells | [12] | |
| U937 (Human Myeloid Leukemia) | 25 µM | 24 | ~30% apoptotic cells | [12] | |
| Staurosporine | HCEC (Human Corneal Endothelial Cells) | 0.2 µM | 24 | Nearly 50% cell shedding | [13] |
| Etoposide | L3.6 (Pancreatic Cancer), MCF-7 (Breast Cancer) | Varies | 48 | Dose-dependent cell death, enhanced by this compound | [8] |
| TNF-α | MCF-7 (Breast Cancer) | 2 nM | 7-9 | Significant increase in ceramide levels, leading to apoptosis | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in experimental design.
Annexin V Staining for Flow Cytometry
Objective: To detect the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Protocol:
-
Induce apoptosis in your cell line of choice using the desired inducer and include appropriate controls.
-
Harvest cells (for adherent cells, use gentle trypsinization) and wash them twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[11][14]
Caspase-3/7 Activity Assay (Fluorometric)
Objective: To measure the activity of executioner caspases 3 and 7.
Protocol:
-
Seed cells in a 96-well plate and induce apoptosis.
-
After the desired incubation period, add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[15]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Grow cells on coverslips or chamber slides and induce apoptosis.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
Wash the cells again with PBS.
-
Incubate the cells with DNA Labeling Solution (containing TdT enzyme and BrdUTP) for 60 minutes at 37°C in a humidified chamber.
-
Wash the cells with PBS.
-
Incubate with an Alexa Fluor® conjugated anti-BrdU antibody for 30 minutes at room temperature in the dark.
-
Wash the cells and mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the cells using a fluorescence microscope.[16][17]
Conclusion
This compound stands as a potent and versatile inducer of apoptosis, activating multiple signaling pathways. Its efficacy is comparable to other well-established inducers like staurosporine, etoposide, and TNF-α, though its lipid-based nature offers a distinct mechanism of action. The choice of an apoptosis inducer will ultimately depend on the specific research question, the cell type under investigation, and the desired signaling pathway to be targeted. This guide provides a foundational framework for making an informed decision, offering both a comparative overview and the practical protocols necessary for experimental validation.
References
- 1. High Dose this compound-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 5. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ceramide-Induced Cell Death Depends on Calcium and Caspase-Like Activity in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytokine Response Modifier A (CrmA) Inhibits Ceramide Formation in Response to Tumor Necrosis Factor (TNF)-α: CrmA and Bcl-2 Target Distinct Components in the Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ordering of ceramide formation, caspase activation, and Bax/Bcl-2 expression during etoposide-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. researchgate.net [researchgate.net]
Validating the Role of C6 Ceramide in a Specific Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C6 ceramide's performance against other alternatives in inducing cell death, supported by experimental data. It details the methodologies for key validation experiments and visualizes the underlying signaling pathways to aid in the design and interpretation of studies aimed at validating the role of this compound in a specific cell line.
Data Presentation: Quantitative Comparison of this compound Efficacy
The cytotoxic and pro-apoptotic effects of this compound vary across different cell lines and in comparison to other agents. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Notes |
| C6 | Glioma | 32.7 | In DMSO solvent.[1] |
| MDA-MB-231 | Breast Cancer | 5-10 | -[2] |
| MCF-7 | Breast Cancer | 5-10 | -[2] |
| SK-BR-3 | Breast Cancer | 5-10 | -[2] |
| K562 | Chronic Myelogenous Leukemia | ~25-50 | Concentration used to induce significant apoptosis.[3] |
| CaOV3 | Ovarian Cancer | ~15 | Concentration based on µg/mL conversion.[4] |
Table 2: Comparison of Apoptosis Induction by this compound and Other Agents
| Cell Line | Agent(s) | Concentration(s) | % Apoptotic Cells (or effect) | Source(s) |
| K562 | This compound | 25 µM | Significant increase in Annexin V positive cells after 48h. | [3] |
| K562 | C2 Ceramide | Not specified | Resistant to apoptosis induction. | [3] |
| MDA-MB-231 | This compound + DM102 (AC inhibitor) | 5-10 µM C6-cer, 20 µM DM102 | >70% increase in Annexin-V positive cells. | [2] |
| Jurkat | Paclitaxel (B517696) + this compound | Not specified | Synergistic increase in apoptosis compared to either agent alone. | [5] |
| Tu138 | Paclitaxel + this compound | Not specified | Augmented paclitaxel-induced apoptosis. | [6] |
| Multiple | Doxorubicin + this compound | Various | This compound sensitizes cancer cells to doxorubicin-induced apoptosis. | [7] |
Key Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through multiple signaling cascades. The primary validated pathways involve the activation of the extrinsic and intrinsic apoptotic pathways, modulation of stress-activated protein kinases, and regulation of the AMPK/mTORC1 signaling axis.
Caption: this compound-Induced Apoptotic Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's role in a specific cell line.
Experimental Workflow
The following diagram outlines a typical workflow for validating the pro-apoptotic role of this compound.
Caption: General workflow for validating this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cell line of interest
-
96-well plate
-
This compound (and other comparative agents)
-
Vehicle control (e.g., DMSO or ethanol)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and/or other compounds for the desired time points (e.g., 24, 48, 72 hours). Include vehicle-treated wells as a negative control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis by treating cells with this compound or other agents for the desired time.
-
Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins involved in the this compound-induced signaling pathways.
-
Materials:
-
Treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-8, anti-phospho-JNK, anti-JNK, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Lyse the cell pellets in lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
By following this comprehensive guide, researchers can systematically validate the role of this compound in their specific cell line of interest, compare its efficacy to other agents, and elucidate the underlying molecular mechanisms of its action.
References
- 1. researchgate.net [researchgate.net]
- 2. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel-induced apoptosis in Jurkat, a leukemic T cell line, is enhanced by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined cytotoxic action of paclitaxel and ceramide against the human Tu138 head and neck squamous carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous cell-permeable this compound sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: C6 Ceramide as a Mimic of Endogenous Ceramide Function
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Endogenous ceramides (B1148491), a class of sphingolipids, are critical signaling molecules that govern a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation. Their targeted modulation holds immense therapeutic potential. C6 ceramide, a synthetic, cell-permeable short-chain analog, has emerged as a widely utilized tool to replicate the biological effects of its endogenous counterparts. This guide provides a comprehensive comparison of this compound and methods that modulate endogenous ceramide levels, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate tools for their investigations.
Mimicking Endogenous Functions: A Tale of Two Pathways
This compound exerts its biological effects through two primary mechanisms. Firstly, its structural similarity to endogenous ceramides allows it to directly interact with and modulate the activity of downstream effector proteins. Secondly, and perhaps more significantly, this compound can be metabolized within the cell, entering the sphingolipid pathway and contributing to the pool of long-chain ceramides, such as C16-ceramide. This metabolic conversion suggests that the effects of this compound are, in part, an indirect consequence of its transformation into endogenous signaling molecules.
Alternatives to the exogenous application of this compound for studying ceramide-mediated signaling include the use of agents that stimulate the production of endogenous ceramides. Bacterial sphingomyelinase (SMase) is an enzyme that hydrolyzes sphingomyelin (B164518) in the plasma membrane, directly generating ceramide. Another approach involves the use of pharmacological agents like fenretinide, a synthetic retinoid that can induce de novo ceramide synthesis.
Quantitative Comparison of Cytotoxic Effects
The following tables summarize the cytotoxic effects of this compound and agents that modulate endogenous ceramide levels across various cancer cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Agent | IC50 (µM) | Duration (hours) | Citation |
| C6 Glioma | This compound | 32.7 (in DMSO) | Not Specified | [1] |
| CCD-18Co (Normal Colon) | This compound | 56.91 (in DMSO) | Not Specified | [1] |
| HL-60/VCR (Leukemia) | Fenretinide | ~1.0 | 72 | [2] |
| HL-60 (Leukemia) | Fenretinide | ~8.0 | 72 | [2] |
| Ewing's Sarcoma (Mean of 12 lines) | Fenretinide | 6.1 ± 5.4 | Not Specified | [3] |
Table 2: Induction of Apoptosis
| Cell Line | Treatment | Concentration | Apoptosis (% of control) | Citation |
| Endothelial Cells | Fenretinide | 5 µM | 5.3-fold increase in ceramide | [4] |
| Neuroblastoma | Fenretinide | 2.5-10 µM | Up to 10-fold increase in ceramide | [5] |
| KG-1 (Leukemia) | Fenretinide | Not Specified | 15-fold increase in ceramide | [2] |
| HL-60/VCR (Leukemia) | Fenretinide | Not Specified | 20-fold increase in ceramide | [2] |
Signaling Pathways: A Fork in the Road
Both exogenously applied this compound and endogenously generated ceramides converge on similar downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) and Akt pathways, to regulate cellular fate. However, the spatial and temporal dynamics of ceramide generation can influence the specific cellular response.
Caption: Ceramide signaling pathways initiated by exogenous this compound and endogenous ceramide generation.
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells in culture
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight.
-
Treat cells with various concentrations of this compound or other compounds for the desired time.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well.
-
Incubate at room temperature in the dark for 2 hours to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
Apoptosis Detection: Propidium (B1200493) Iodide Staining and Flow Cytometry
This method quantifies the percentage of apoptotic cells by measuring the sub-G1 DNA content.
Materials:
-
Cells in culture
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% sodium citrate, 0.1% Triton X-100)
-
RNase A
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells) and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cells by flow cytometry. The sub-G1 peak represents the apoptotic cell population.
Caption: Experimental workflow for apoptosis detection using propidium iodide staining and flow cytometry.
Quantification of Cellular Ceramides by LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of different ceramide species from cultured cells.
Materials:
-
Cultured cells
-
Methanol, Chloroform, Water (for lipid extraction)
-
Internal standards (e.g., deuterated ceramide species)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Harvest and wash cells with PBS.
-
Add internal standards to the cell pellet.
-
Perform lipid extraction using a solvent system such as chloroform:methanol:water.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system for separation and quantification of individual ceramide species.
Conclusion
This compound serves as a valuable and convenient tool for probing ceramide-mediated signaling pathways. Its cell-permeability allows for the direct introduction of a ceramide species into the cellular environment. However, researchers must consider that its biological effects can be a composite of its direct actions and those of its metabolic products, the endogenous long-chain ceramides. The choice between using this compound and agents that modulate endogenous ceramide levels, such as sphingomyelinase or fenretinide, will depend on the specific research question. For studies aiming to understand the general consequences of elevated ceramide levels, this compound is a suitable choice. However, to investigate the roles of specific, endogenously generated ceramide pools, the use of agents like sphingomyelinase or inhibitors of ceramide metabolism may be more appropriate. A thorough understanding of the metabolic fate and signaling downstream of each approach is crucial for the accurate interpretation of experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamics of ceramide generation and metabolism in response to fenretinide--Diversity within and among leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide cytotoxicity for Ewing's sarcoma and primitive neuroectodermal tumor cell lines is decreased by hypoxia and synergistically enhanced by ceramide modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signal transduction of stress via ceramide - PMC [pmc.ncbi.nlm.nih.gov]
C6 Ceramide: A Comparative Study of its Anti-Cancer Effects Across Different Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic and signaling effects of C6 ceramide, a synthetic, cell-permeable short-chain ceramide, across various cancer types. By summarizing quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document aims to serve as a valuable resource for researchers investigating sphingolipid metabolism in cancer and for professionals involved in the development of novel anti-cancer therapeutics.
Data Presentation: Comparative Efficacy of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.
| Cancer Type | Cell Line | IC50 (µM) | Citation |
| Breast Cancer | MDA-MB-231 | 5-10 | [1] |
| MCF-7 | 5-10 | [1] | |
| SK-BR-3 | 5-10 | [1] | |
| Leukemia | K562 | ~25-50 | [2][3] |
| U937 | >50 | [3] | |
| OCI-AML3 | >50 | [3] | |
| RNK-16 | ~6.25 | [4] | |
| NKL | ~12.5 | [4] | |
| Prostate Cancer | DU145 | Resistant (IC50 not specified) | [5] |
| PC-3 | 46% proliferation reduction at unspecified concentration | [6] | |
| Colon Cancer | SW480 | Effective at 5-10 µM in combination therapy | [7] |
| HCT-116 | Induces apoptosis; specific IC50 not provided | [8] | |
| HT-29 | IC50 not specified | [9] | |
| Lung Cancer | A549 | IC50 not specified; induces apoptosis | [10] |
| H1299 | IC50 of a C6 analog was ~2-10 µM | [11] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating a variety of intracellular signaling pathways, often leading to apoptosis, cell cycle arrest, or autophagy. The specific pathways activated can vary depending on the cancer type and the cellular context.
Breast Cancer
In breast cancer cells, this compound has been shown to synergize with chemotherapeutic agents like docetaxel.[12] This combination leads to increased apoptosis through the opening of the mitochondrial permeability transition pore (mPTP), generation of reactive oxygen species (ROS), and activation of pro-apoptotic kinases such as AMP-activated protein kinase (AMPK) and c-Jun N-terminal kinase (JNK).[12] Furthermore, in HER-2 expressing cells, this combination can lead to the degradation of HER-1/-2 and subsequent inhibition of the pro-survival Akt/Erk pathway.[12]
Figure 1: this compound Signaling in Breast Cancer.
Leukemia
In chronic myeloid leukemia (CML) cells like K562, this compound induces apoptosis through a mechanism involving the activation of caspase-8 and JNK.[3] Interestingly, while C2-ceramide is resisted by these cells, the longer chain of C6-ceramide is effective.[3] In chronic lymphocytic leukemia (CLL), nanoliposomal C6-ceramide has been shown to target the Warburg effect by inhibiting the glycolytic enzyme GAPDH, leading to necrotic cell death.[13]
Figure 2: this compound Signaling in Leukemia.
Prostate Cancer
The response of prostate cancer cells to this compound can be complex. While it can induce apoptosis, some cell lines, particularly those overexpressing acid ceramidase (AC), exhibit resistance.[5] This resistance is associated with an increase in autophagy, a cellular self-degradation process that can promote survival under stress.[5] Inhibition of autophagy has been shown to re-sensitize these resistant cells to this compound-induced apoptosis.
Figure 3: this compound and Autophagy in Prostate Cancer.
Colon Cancer
In colon cancer cells such as SW480, this compound has been shown to be effective, particularly in combination with other agents.[7] It can induce apoptosis through the activation of caspase-3 and the release of cytochrome c from the mitochondria.
Figure 4: this compound Signaling in Colon Cancer.
Lung Cancer
The role of ceramide in lung cancer is multifaceted, with evidence suggesting its involvement in both pro-apoptotic and pro-proliferative signaling. In A549 lung cancer cells, this compound promotes apoptosis through a JNK-dependent mechanism.[10] However, ceramide signaling can also interact with the epidermal growth factor receptor (EGFR) pathway, which is often aberrantly activated in non-small cell lung cancer (NSCLC). Additionally, this compound analogs have been shown to inhibit the PI3K/AKT/mTOR pathway in NSCLC cells.[11]
Figure 5: this compound Signaling in Lung Cancer.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. This section provides methodologies for key assays used to evaluate the effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Western Blotting for Signaling Protein Analysis
Western blotting is used to detect specific proteins in a sample and assess changes in their expression or activation state (e.g., phosphorylation).
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells in an appropriate lysis buffer and determine protein concentration.
-
Separate protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Apoptosis Detection
Figure 6: Workflow for Apoptosis Detection.
Logical Structure of the Comparative Study
References
- 1. C6-ceramide and targeted inhibition of acid ceramidase induce synergistic decreases in breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Glucosylceramide Synthase Synergizes with C6-Ceramide Nanoliposomes to Induce Apoptosis in NK Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy is increased in prostate cancer cells over-expressing acid ceramidase and enhances resistance to C6-ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptotic effects of dietary and synthetic sphingolipids in androgen-independent (PC-3) prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. clinicsinoncology.com [clinicsinoncology.com]
- 8. Sphingoid bases and ceramide induce apoptosis in HT-29 and HCT-116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ceramide promotes apoptosis in lung cancer-derived A549 cells by a mechanism involving c-Jun NH2-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Developing new ceramide analogs against non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound dramatically enhances docetaxel-induced growth inhibition and apoptosis in cultured breast cancer cells: a mechanism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. C6-ceramide nanoliposomes target the Warburg effect in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Western Blot Validation of Signaling Pathways Activated by C6 Ceramide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Western blot-based validation of key signaling pathways activated by the bioactive lipid, C6 ceramide. The information presented herein is intended to assist researchers in designing and executing experiments to investigate the cellular effects of this compound and to offer a comparative perspective against other common modulators of these pathways.
Introduction to this compound and its Signaling Roles
This compound is a cell-permeable, short-chain synthetic analog of endogenous ceramides (B1148491), which are critical lipid second messengers involved in a variety of cellular processes. Due to its ability to readily cross cell membranes, this compound is a widely used tool to mimic the intracellular accumulation of natural ceramides and to study their roles in signaling cascades that regulate apoptosis, cell cycle arrest, and cellular stress responses. This guide focuses on the Western blot validation of proteins in pathways modulated by this compound, providing a framework for robust experimental design and data interpretation.
Key Signaling Pathways Activated by this compound
This compound has been shown to modulate several critical signaling pathways, primarily leading to anti-proliferative and pro-apoptotic effects in various cell types, particularly in cancer cells. The most well-documented of these pathways are:
-
Apoptosis Pathway: this compound is a potent inducer of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
-
Cell Cycle Arrest Pathway: this compound can halt cell cycle progression, typically at the G0/G1 or G2/M phases, by influencing the expression and activity of cyclins and cyclin-dependent kinases (CDKs).
-
Akt/mTOR Signaling Pathway: this compound often leads to the inhibition of the pro-survival Akt/mTOR pathway.
-
Stress-Activated Protein Kinase (SAPK) Pathways: This includes the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), which are involved in cellular stress responses and apoptosis.
Comparative Analysis of this compound's Effects on Key Signaling Proteins
The following tables provide a quantitative comparison of the effects of this compound on key proteins within these signaling pathways, as determined by Western blot analysis. Where available, data is compared with other known modulators of these pathways.
Table 1: Apoptosis Pathway Modulation
| Target Protein | Treatment | Cell Line | Fold Change vs. Control | Reference |
| Cleaved Caspase-3 | This compound (25 µM) | K562 | Increased | [1] |
| Cleaved PARP | This compound (20 µM) | A549 | Increased | [2] |
| Bax/Bcl-2 ratio | Etoposide (B1684455) | C6 glioma | Increased | [3] |
| Bax/Bcl-2 ratio | This compound | C6 glioma | Increased | [3] |
Table 2: Cell Cycle Arrest Pathway Modulation
| Target Protein | Treatment | Cell Line | Fold Change vs. Control | Reference |
| p21 | C2-ceramide | Bel7402 | Increased | [4] |
| Cyclin D1 | C2-ceramide | Bel7402 | Decreased | [4] |
| G2/M phase arrest | Paclitaxel (B517696) | Tu138 | Increased | [5] |
| G2/M phase arrest | Paclitaxel + Ceramide | Tu138 | Decreased (apoptosis enhanced) | [5] |
Table 3: Akt/mTOR Signaling Pathway Modulation
| Target Protein | Treatment | Cell Line | Fold Change vs. Control | Reference |
| Phospho-Akt (Ser473) | C2-ceramide | C2C12 myotubes | Decreased | [6] |
| Phospho-S6K (Thr389) | C2-ceramide | C2C12 myotubes | Increased | [6] |
| Phospho-Akt (Ser473) | Palmitate (0.5 mM) | R28 retinal cells | Decreased | [7] |
| Phospho-Akt (Ser473) | C6-ceramide (60 µM) | R28 retinal cells | Decreased | [7] |
Table 4: JNK/p38 MAPK Signaling Pathway Modulation
| Target Protein | Treatment | Cell Line | Fold Change vs. Control | Reference |
| Phospho-JNK | C6-ceramide (60 µM) | R28 retinal cells | Increased | [7] |
| Phospho-c-Jun | C6-ceramide (60 µM) | R28 retinal cells | Increased | [7] |
| Phospho-JNK | Anisomycin (B549157) (0.2 µM) | BV2 | Increased | [8] |
| Phospho-p38 | Ceramide | Increased |
Experimental Protocols
A generalized protocol for Western blot analysis of signaling pathways activated by this compound is provided below. This should be optimized for specific cell lines and antibodies.
Cell Culture and Treatment
-
Culture cells to 70-80% confluency in appropriate growth medium.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol).
-
Treat cells with the desired concentration of this compound (typically 10-100 µM) or the appropriate vehicle control for the desired time period (e.g., 6, 12, 24 hours).
-
For comparative studies, treat parallel cultures with other pathway modulators (e.g., etoposide for apoptosis, paclitaxel for cell cycle arrest, anisomycin for JNK activation).
Protein Lysate Preparation
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
Detection and Quantification
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Detect the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., β-actin, GAPDH, or total protein stain). For phosphorylated proteins, normalize to the total protein level of the target.
Visualization of Signaling Pathways and Workflows
Signaling Pathway Diagrams
References
- 1. Synthetic anisomycin analogues activating the JNK/SAPK1 and p38/SAPK2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ordering of ceramide formation, caspase activation, and Bax/Bcl-2 expression during etoposide-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Antibodies | Antibodies.com [antibodies.com]
- 4. Combined cytotoxic action of paclitaxel and ceramide against the human Tu138 head and neck squamous carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceramide inhibits insulin-stimulated Akt phosphorylation through activation of Rheb/mTORC1/S6K signaling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis | MDPI [mdpi.com]
Safety Operating Guide
Navigating the Disposal of C6 Ceramide: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of bioactive lipids like C6 Ceramide are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements. While specific, detailed disposal protocols for this compound are not extensively documented, safety data sheets (SDS) for similar compounds and general laboratory chemical waste guidelines offer a clear framework for its management.
Key Safety and Disposal Information
When handling this compound, it is crucial to adhere to the safety precautions outlined in the substance's Safety Data Sheet. Although some sources may not classify this compound as hazardous, it is prudent to treat it as such to minimize risk. Other similar ceramides (B1148491) are classified as skin and eye irritants.[1][2][3] The following table summarizes critical data for the safe handling and disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | N-hexanoyl-D-erythro-sphingosine | |
| CAS Number | 124753-97-5 | |
| Appearance | Solid | |
| Storage Temperature | -20°C | [4] |
| Hazard Classification | While not always explicitly classified as hazardous, it is best practice to handle as a hazardous chemical waste. Related ceramides are considered skin and eye irritants. | [1] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Engage a licensed disposal company for surplus and non-recyclable solutions. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must always be in compliance with local, state, and federal regulations. The following protocol provides a general guideline for safe disposal.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate Personal Protective Equipment (PPE). This includes:
-
Safety glasses
-
Chemical-resistant gloves
-
A laboratory coat
Waste Segregation: A Critical First Step
Proper segregation of waste is fundamental to safe disposal. Do not mix this compound waste with other incompatible waste streams.[1]
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables such as pipette tips, microfuge tubes, and gloves, in a designated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[1]
Important Considerations:
-
DO NOT dispose of this compound down the drain.[1] This can contaminate waterways and is a violation of regulations for most chemical waste.[1]
-
DO NOT dispose of this compound in the regular trash.[1] All solid chemical waste must be segregated for proper disposal.[1]
Waste Storage
Store hazardous waste containers in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic to prevent accidental spills or exposure.[1] Ensure containers are kept closed when not in use.
Arranging for Disposal
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1]
Documentation
Maintain accurate and detailed records of the generated waste. This documentation should include the chemical name (this compound), quantity, and the date of disposal, as required by your institution and regulatory agencies.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for C6 Ceramide
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of C6 Ceramide, including operational procedures and disposal plans.
Disclaimer: Safety Data Sheets (SDS) for this compound from different suppliers may vary. This guide synthesizes information for a comprehensive approach. Always consult the specific SDS for the product you are using and follow your institution's safety protocols. One SDS for this compound (d18:1/6:0) indicates it is not classified as hazardous, while another for a deuterated form classifies it as a flammable liquid and acutely toxic.[1] A cautious approach is therefore essential.
I. Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on a conservative interpretation of available safety information.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact with the substance.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[2][3] Although one SDS states no specific glove material can be recommended due to a lack of testing, nitrile gloves are a standard for many laboratory chemicals.[4] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[2][3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If creating aerosols or dust, use a NIOSH-approved respirator. | To prevent inhalation, especially if the material is in powder form or if aerosols are generated.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural, step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
2. Preparation and Use:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5]
-
This compound is often supplied as a crystalline solid.[6] Avoid generating dust.
-
For creating solutions, this compound is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.[6]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
-
Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[8]
3. Emergency Procedures:
-
In case of skin contact: Wash off with soap and plenty of water.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes.[5][8]
-
If inhaled: Move the person into fresh air.[5]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[5]
-
In all cases of exposure, seek medical attention and show the Safety Data Sheet to the healthcare provider.[5]
III. Disposal Plan
Proper disposal is crucial to ensure environmental safety and regulatory compliance.
-
Small Quantities: Some safety data sheets suggest that smaller quantities can be disposed of with household waste. However, it is always best to follow local and institutional regulations.
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., gloves, pipette tips) in a designated hazardous waste container.
-
Unused Product: Dispose of unused this compound and its solutions as hazardous chemical waste according to your institution's and local government's regulations.[9] Do not allow the substance to enter drains or waterways.
IV. Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. tronexcompany.cn [tronexcompany.cn]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. biotium.com [biotium.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. fishersci.com [fishersci.com]
- 9. su.se [su.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
